2-Amino-5-chloro-3-nitropyridine
Description
The exact mass of the compound 2-Amino-5-chloro-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12459. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-chloro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTXHIJUUIMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961294 | |
| Record name | 5-Chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-39-2, 409-39-2 | |
| Record name | 5409-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-Amino-5-chloro-3-nitropyridine from 2-amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Amino-5-chloro-3-nitropyridine from 2-amino-5-chloropyridine, a crucial transformation for the development of various pharmaceutical and herbicidal compounds. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.
Core Synthesis: Nitration of 2-amino-5-chloropyridine
The primary method for the synthesis of 2-Amino-5-chloro-3-nitropyridine is the mixed-acid nitration of 2-amino-5-chloropyridine. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the pyridine ring at the 3-position. The reaction is typically carried out using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The presence of the amino group (-NH₂) at the 2-position and the chloro group (-Cl) at the 5-position directs the incoming nitro group to the 3-position. The reaction conditions, such as temperature and reaction time, are critical for achieving high yields and purity.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative experimental protocol for the synthesis of 2-Amino-5-chloro-3-nitropyridine.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-chloropyridine | [1] |
| Reagents | Sulfuric acid, Nitric acid, Sodium hydroxide | [1] |
| Reaction Temperature | 55 °C | [1] |
| Reaction Time | 1.25 hours | [1] |
| Product Yield | 67% | [1] |
| Product Appearance | Yellow solid | [1] |
Improved yields of up to 87.5% have been reported by optimizing the composition of the nitrating acid mixture.[2]
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-Amino-5-chloro-3-nitropyridine based on established procedures.[1]
Materials:
-
2-amino-5-chloropyridine (2.57 g, 20.0 mmol)
-
Concentrated Sulfuric Acid (6.30 ml)
-
Fuming Nitric Acid (0.860 ml, 21.1 mmol)
-
Deionized Water
-
Aqueous Sodium Hydroxide solution
-
Ice
Procedure:
-
Reaction Setup: In a suitable reaction vessel, carefully add 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) to sulfuric acid (6.30 ml).
-
Addition of Nitrating Agent: While stirring the mixture, add fuming nitric acid (0.860 ml, 21.1 mmol) dropwise over 15 minutes. Maintain the temperature at 55 °C during the addition.
-
Reaction: Continue stirring the reaction mixture at 55 °C for 1.25 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice water.
-
Neutralization: Neutralize the acidic solution by adding aqueous sodium hydroxide solution until the pH reaches 11. This will precipitate the solid product.
-
Isolation and Purification: Collect the precipitated yellow solid by filtration. Wash the solid with deionized water.
-
Drying: Dry the final product, 2-Amino-5-chloro-3-nitropyridine (2.31 g, 67% yield), under reduced pressure at 50 °C.
Reaction Pathway
The following diagram illustrates the synthetic pathway for the nitration of 2-amino-5-chloropyridine.
References
An In-depth Technical Guide to 2-Amino-5-chloro-3-nitropyridine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthetic methodologies for 2-Amino-5-chloro-3-nitropyridine. This compound serves as a crucial building block in the development of pharmaceuticals and agrochemicals. All quantitative data is presented in clear, tabular format, and a detailed experimental protocol for its synthesis is provided.
Core Chemical Properties and Structure
2-Amino-5-chloro-3-nitropyridine is a substituted pyridine derivative with the molecular formula C₅H₄ClN₃O₂.[1][2][3][4] It typically appears as a yellow solid.[3][5]
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 5-chloro-3-nitropyridin-2-amine[1] |
| CAS Number | 5409-39-2[2][3][5] |
| SMILES | C1=C(C=NC(=C1--INVALID-LINK--[O-])N)Cl[1] |
| InChI | InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)[1] |
| InChIKey | GILTXHIJUUIMPI-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 173.56 g/mol [1][2][3][4] |
| Melting Point | 193 - 197 °C[3][5] |
| Boiling Point (Predicted) | 305.8 ± 37.0 °C[3][6] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³[6] |
| Flash Point (Predicted) | 138.7 ± 26.5 °C[6] |
| Polar Surface Area | 84.7 Ų[1] |
| XLogP3 | 2.78[6] |
| Refractive Index (Predicted) | 1.658[6] |
| Water Solubility | Data not available[3] |
Synthesis of 2-Amino-5-chloro-3-nitropyridine
The primary synthetic route to 2-Amino-5-chloro-3-nitropyridine involves the nitration of 2-Amino-5-chloropyridine.[2][5] This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position of the pyridine ring.
Detailed Experimental Protocol
This protocol details the synthesis of 2-Amino-5-chloro-3-nitropyridine from 2-Amino-5-chloropyridine.[2][5]
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Buchner funnel and flask for filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-Amino-5-chloropyridine (1.0 eq).
-
Acidification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Maintain the temperature below 25 °C.
-
Nitration: Once the starting material is fully dissolved, begin the dropwise addition of concentrated nitric acid (1.05 eq) through the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained between 0-5 °C during the addition.
-
Heating: After the addition is complete, remove the ice bath and warm the reaction mixture to 55 °C. Maintain this temperature with continuous stirring for 2-3 hours, or until reaction completion is confirmed by TLC.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated aqueous sodium hydroxide solution until the pH reaches 11. A yellow precipitate will form.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with copious amounts of deionized water to remove any residual salts.
-
Drying: Dry the purified product under reduced pressure at 50 °C to yield 2-Amino-5-chloro-3-nitropyridine as a yellow solid.[5]
Applications in Drug Development and Agrochemicals
2-Amino-5-chloro-3-nitropyridine is a key intermediate in the synthesis of a variety of biologically active molecules. Its precursor, 2-Amino-5-chloropyridine, is utilized in the production of several notable pharmaceutical agents, including the non-benzodiazepine hypnotics Zopiclone and Eszopiclone, the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib, and the anticoagulant Edoxaban.[7] In the agrochemical sector, it is a precursor for the herbicide Clodinafop.[7]
The reactivity of the amino and nitro groups, along with the chloro substituent, allows for diverse chemical transformations, making it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs. For instance, the nitro group can be reduced to an amine, providing a new site for functionalization.[8]
Spectroscopic Data
While specific spectra are not provided here, studies have been conducted utilizing FT-IR and FT-Raman spectroscopy to investigate the vibrational frequencies of 2-Amino-5-chloro-3-nitropyridine.[9] Quantum mechanical analyses using Density Functional Theory (DFT) have also been performed to correlate theoretical calculations with experimental spectral data.[9] For detailed spectral data, researchers are advised to consult specialized chemical databases or the cited literature.
Safety and Handling
2-Amino-5-chloro-3-nitropyridine is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3] A dust mask (type N95 or equivalent) is recommended.
-
Handling: Avoid breathing dust.[3] Wash hands and any exposed skin thoroughly after handling.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3]
In case of exposure, follow standard first-aid procedures and seek medical attention.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2-Amino-5-chloro-3-nitropyridine | C5H4ClN3O2 | CID 224168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-5-Chloropyridine [jubilantingrevia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-3-nitropyridine (CAS: 5409-39-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-5-chloro-3-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates available data on its chemical identity, physical and spectral properties, and provides detailed experimental protocols.
Chemical Identity and Structure
2-Amino-5-chloro-3-nitropyridine is a substituted pyridine derivative. Its structural information and key identifiers are summarized below.
| Identifier | Value |
| CAS Number | 5409-39-2[1][2] |
| IUPAC Name | 5-chloro-3-nitropyridin-2-amine[3] |
| Molecular Formula | C₅H₄ClN₃O₂[4] |
| Molecular Weight | 173.56 g/mol |
| Canonical SMILES | C1=C(C=NC(=C1--INVALID-LINK--[O-])N)Cl[3] |
| InChI Key | GILTXHIJUUIMPI-UHFFFAOYSA-N[5] |
Physicochemical Properties
A summary of the known physical and chemical properties of 2-Amino-5-chloro-3-nitropyridine is presented in the following tables. It is important to note that some of the listed properties are based on predictions and should be confirmed by experimental data where critical.
Table 2.1: Physical Properties
| Property | Value | Source |
| Appearance | Pale yellow to brown crystalline powder | [1] |
| Melting Point | 193-197 °C (literature value) | [4][5] |
| Boiling Point | 305.8 ± 37.0 °C (Predicted) | [6] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [7] |
| Water Solubility | Insoluble | [8] |
| Solubility in Organic Solvents | Soluble in Dimethylformamide (DMF) | [4] |
Table 2.2: Computed Properties
| Property | Value | Source |
| pKa | 0.17 ± 0.49 (Predicted) | [4] |
| XLogP3 | 2.78 | [7] |
| Topological Polar Surface Area (TPSA) | 84.7 Ų | [3] |
| Number of Hydrogen Bond Acceptors | 4 | [3] |
| Number of Hydrogen Bond Donors | 1 | [3] |
| Number of Rotatable Bonds | 1 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Amino-5-chloro-3-nitropyridine.
Table 3.1: Spectroscopic Data Availability
| Spectrum Type | Availability |
| ¹H NMR | Available[9] |
| ¹³C NMR | Available[9] |
| FT-IR | Available[3] |
| FT-Raman | Available[3] |
| Mass Spectrometry | Available[3] |
A detailed analysis of the FT-IR and FT-Raman spectra of 2-Amino-5-chloro-3-nitropyridine has been conducted, comparing experimental data with quantum mechanical calculations. This provides a thorough understanding of its vibrational modes.
Experimental Protocols
Synthesis of 2-Amino-5-chloro-3-nitropyridine
A general and efficient procedure for the synthesis of 2-Amino-5-chloro-3-nitropyridine involves the nitration of 2-Amino-5-chloropyridine.[4]
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH) solution
-
Ice water
-
Deionized water
Procedure:
-
In a suitable reaction vessel, 2-amino-5-chloropyridine (1 equivalent) is mixed with concentrated sulfuric acid.
-
The mixture is cooled, and fuming nitric acid (approximately 1.05 equivalents) is added dropwise while maintaining a low temperature.
-
The reaction mixture is then warmed to approximately 55°C and stirred for about an hour.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then carefully poured into ice water.
-
The pH of the solution is adjusted to 11 using a sodium hydroxide solution to precipitate the product.
-
The resulting solid is collected by filtration.
-
The collected solid is washed with deionized water.
-
The final product is dried under reduced pressure to yield 2-Amino-5-chloro-3-nitropyridine as a yellow solid.[4]
General Protocol for Physicochemical Property Determination
The following outlines a general workflow for the experimental determination of key physicochemical properties.
Role in Drug Discovery and Development
2-Amino-5-chloro-3-nitropyridine is a valuable building block in the synthesis of various biologically active molecules. Notably, it serves as a precursor for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway.
The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers. JAK2 is a key tyrosine kinase in this pathway.
References
- 1. labproinc.com [labproinc.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. 2-Amino-5-chloro-3-nitropyridine | C5H4ClN3O2 | CID 224168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
- 5. 2-Amino-5-chloro-3-nitropyridine 97 5409-39-2 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. 2-Amino-5-chloro-3-nitropyridine(5409-39-2) 1H NMR [m.chemicalbook.com]
2-Amino-5-chloro-3-nitropyridine IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-nitropyridine, a key building block in various chemical syntheses. This document outlines its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Identity
Synonyms
This compound is also known by several other names in literature and commercial listings:
-
2-Amino-5-chloro-3-nitrpyridine[2]
-
5-CHLORO-3-NITROPYRIDIN-2-AMINE[2]
-
2-Amino-5-chloro-3-nitropyridne[2]
-
2-Amino-5-chloro Nitro Pyridine[2]
-
2-PYRIDINAMINE, 5-CHLORO-3-NITRO-[2]
-
TIMTEC-BB SBB003813[2]
Physicochemical Properties
The following table summarizes the key quantitative data for 2-Amino-5-chloro-3-nitropyridine.
| Property | Value | Source |
| Molecular Formula | C5H4ClN3O2 | [1][2][3][4][5] |
| Molecular Weight | 173.56 g/mol | [1][2][3][4] |
| Melting Point | 193-197 °C | [2][3][4] |
| Boiling Point (Predicted) | 305.8 ± 37.0 °C | [2][3] |
| Density (Predicted) | 1.596 g/cm³ | [2] |
| pKa (Predicted) | 0.17 ± 0.49 | [2] |
| Appearance | Light yellow to Brown to Dark green powder/crystal | [2] |
| Solubility | Soluble in Dimethylformamide | [2] |
Synthesis Protocol
A general and widely cited method for the synthesis of 2-Amino-5-chloro-3-nitropyridine involves the nitration of 2-amino-5-chloropyridine.
Experimental Procedure
-
Reaction Setup: In a suitable reaction vessel, 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) is mixed with sulphuric acid (6.30 ml) at 25 °C.[2]
-
Addition of Nitrating Agent: Nitric acid (0.860 ml, 21.1 mmol) is added slowly and dropwise over a period of 15 minutes.[2]
-
Reaction Conditions: The reaction system is then warmed to 55°C with continuous stirring.[2] The reaction progress should be monitored until completion.
-
Work-up: After the reaction is complete, it is cooled to room temperature. The reaction mixture is then slowly poured into ice water (60 g).[2]
-
Neutralization and Precipitation: The pH of the solution is adjusted to 11 with an aqueous sodium hydroxide solution to neutralize the acid and precipitate the product.[2]
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed with deionized water, and finally dried under reduced pressure at 50 °C.[2] This procedure yields 5-chloro-3-nitropyridin-2-amine as a yellow solid (2.31 g, 67% yield).[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-Amino-5-chloro-3-nitropyridine.
Caption: Workflow for the synthesis of 2-Amino-5-chloro-3-nitropyridine.
References
- 1. 2-Amino-5-chloro-3-nitropyridine | C5H4ClN3O2 | CID 224168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
- 3. 2-Amino-5-chloro-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 4. 2-Amino-5-chloro-3-nitropyridine 97 5409-39-2 [sigmaaldrich.com]
- 5. aobchem.com [aobchem.com]
- 6. CAS # 5409-39-2, 2-Amino-5-chloro-3-nitropyridine, 5-Chloro-3-nitro-2-aminopyridine - chemBlink [chemblink.com]
A Technical Guide to 2-Amino-5-chloro-3-nitropyridine: Solubility and Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 2-Amino-5-chloro-3-nitropyridine, with a specific focus on its solubility and spectral characteristics. The information herein is intended to support research and development activities by providing essential data and standardized experimental protocols.
Solubility Profile
Quantitative solubility data for 2-Amino-5-chloro-3-nitropyridine in a range of common laboratory solvents is not extensively documented in publicly available literature. A safety data sheet for the compound explicitly states "No data available" for water solubility. However, a qualitative assessment of its solubility can be inferred from its molecular structure and by comparison with structurally related compounds.
The presence of an amino (-NH2) and a nitro (-NO2) group, both capable of hydrogen bonding, suggests some degree of polarity. The pyridine ring itself is a polar aromatic system. Conversely, the chloro-substituent and the overall aromatic character contribute to its lipophilicity. Therefore, 2-Amino-5-chloro-3-nitropyridine is expected to be sparingly soluble in water and more soluble in polar organic solvents. A related compound, 2-amino-5-chloropyridine, is described as having moderate solubility in water and greater solubility in organic solvents like ethanol and methanol.
Table 1: Predicted Solubility of 2-Amino-5-chloro-3-nitropyridine
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amino and nitro groups can engage in hydrogen bonding with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | The polar nature of the molecule allows for favorable dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant dissolution in non-polar media. |
Spectral Data
The following sections provide an overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-5-chloro-3-nitropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 8.0 - 8.5 | d |
| H-6 | 7.5 - 8.0 | d |
| -NH₂ | 5.0 - 7.0 | br s |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| C-2 | 155 - 160 | |
| C-3 | 130 - 135 | |
| C-4 | 140 - 145 | |
| C-5 | 120 - 125 | |
| C-6 | 145 - 150 |
Note: Predicted shifts are relative to TMS and can vary based on the solvent used. 'd' denotes a doublet and 'br s' denotes a broad singlet.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-5-chloro-3-nitropyridine will be characterized by the vibrational frequencies of its functional groups.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| N-O Stretch (Nitro, Asymmetric) | 1500 - 1560 | Strong |
| N-O Stretch (Nitro, Symmetric) | 1345 - 1385 | Strong |
| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-Amino-5-chloro-3-nitropyridine is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 173/175 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 143/145 | [M - NO]⁺ | Loss of a nitric oxide radical. |
| 127/129 | [M - NO₂]⁺ | Loss of a nitro radical. |
| 111 | [M - NO₂ - Cl]⁺ | Subsequent loss of a chlorine radical. |
Experimental Protocols
The following are detailed methodologies for the characterization of 2-Amino-5-chloro-3-nitropyridine.
Solubility Determination (Shake-Flask Method)
-
Preparation : Add an excess amount of 2-Amino-5-chloro-3-nitropyridine to a series of vials, each containing a known volume (e.g., 5 mL) of a selected solvent.
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : Allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to permit the undissolved solid to settle.
-
Sampling and Analysis : Carefully withdraw a known volume of the supernatant from each vial. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of 2-Amino-5-chloro-3-nitropyridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation : Record a background spectrum of the clean ATR crystal.
-
Sample Application : Place a small amount of the solid 2-Amino-5-chloro-3-nitropyridine sample directly onto the ATR crystal.
-
Spectrum Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing : Perform a background correction on the acquired spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
Ionization : Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis : Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion and propose fragmentation pathways based on the observed fragment ions.
Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical and spectral characterization of 2-Amino-5-chloro-3-nitropyridine.
The Strategic Role of 2-Amino-5-chloro-3-nitropyridine in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of a diverse array of complex organic molecules. Its unique arrangement of amino, chloro, and nitro groups on the pyridine ring imparts a versatile reactivity profile, making it a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of 2-Amino-5-chloro-3-nitropyridine, with a focus on its role as a synthetic intermediate in the development of novel therapeutic agents and other bioactive compounds.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 2-Amino-5-chloro-3-nitropyridine is essential for its effective application in synthesis. The key physicochemical and spectroscopic data are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 173.56 g/mol | [1][2] |
| CAS Number | 5409-39-2 | [1] |
| Appearance | Yellow solid | [3] |
| Melting Point | 193-197 °C | [1] |
| InChI | 1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | [1] |
| SMILES | Nc1ncc(Cl)cc1--INVALID-LINK--=O | [1] |
Spectroscopic Data Summary
| Spectroscopy | Key Features |
| FT-IR | Characteristic peaks corresponding to N-H, C=C, C-N, and N-O stretching vibrations.[4] |
| FT-Raman | Complements the FT-IR data, providing information on the vibrational modes of the molecule.[4] |
| ¹H NMR | Signals corresponding to the aromatic protons and the amino group protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring. |
| Mass Spectrometry | Molecular ion peak consistent with the compound's molecular weight. |
Synthesis of 2-Amino-5-chloro-3-nitropyridine
The most common and well-documented method for the preparation of 2-Amino-5-chloro-3-nitropyridine is through the nitration of 2-Amino-5-chloropyridine.
Experimental Protocol: Nitration of 2-Amino-5-chloropyridine
Reaction Scheme:
Figure 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine.
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice water
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
In a suitable reaction vessel, 2-amino-5-chloropyridine (1.0 eq) is carefully mixed with concentrated sulfuric acid at room temperature.[3]
-
The mixture is then warmed to 55 °C, and fuming nitric acid (1.05 eq) is added dropwise over a period of 15 minutes, maintaining the temperature at 55 °C.[3]
-
The reaction mixture is stirred at 55 °C for 1 hour.[3]
-
After cooling to room temperature, the reaction mixture is poured into ice-water.[3]
-
The pH of the solution is adjusted to 11 with an aqueous sodium hydroxide solution to precipitate the product.[3]
-
The precipitated solid is collected by filtration, washed with deionized water, and dried under reduced pressure at 50 °C to yield 5-chloro-3-nitropyridin-2-amine as a yellow solid.[3]
Yield: 67%[3]
Role as a Synthetic Intermediate in Drug Development and Agrochemicals
2-Amino-5-chloro-3-nitropyridine is a versatile precursor for the synthesis of various heterocyclic scaffolds of medicinal and agrochemical importance. The presence of three distinct functional groups allows for a range of chemical transformations.
Synthesis of Imidazo[4,5-b]pyridines
A key application of 2-Amino-5-chloro-3-nitropyridine is in the synthesis of imidazo[4,5-b]pyridine derivatives. This scaffold is a core component of many biologically active compounds, including kinase inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.
Synthetic Pathway:
Figure 2: General pathway to Imidazo[4,5-b]pyridines.
Experimental Protocol: Reduction of the Nitro Group
A common method for the reduction of the nitro group in a related compound, 2-amino-5-bromo-3-nitropyridine, to the corresponding diamine involves the use of iron in an acidic medium. A similar protocol can be adapted for 2-Amino-5-chloro-3-nitropyridine.
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Reduced Iron powder
-
Ethanol (95%)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure (Adapted from a similar synthesis):
-
A mixture of 2-Amino-5-chloro-3-nitropyridine (1.0 eq), reduced iron (excess), 95% ethanol, and water is prepared in a round-bottom flask.[5]
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.[5]
-
The reaction mixture is heated on a steam bath for 1 hour.[5]
-
After the reaction is complete, the iron is removed by filtration while hot and washed with hot 95% ethanol.[5]
-
The filtrate and washings are combined and evaporated to dryness.[5]
-
The residue, containing 5-chloro-pyridine-2,3-diamine, can then be purified by recrystallization.[5]
Applications in Agrochemicals
2-Amino-5-chloro-3-nitropyridine also serves as a key intermediate in the synthesis of herbicides. For instance, it can be acylated and subsequently reduced to form 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-(4,5-b)-pyridine compounds, which have demonstrated herbicidal activity.[6]
Synthetic Workflow:
Figure 3: Workflow for herbicide synthesis.
Conclusion
2-Amino-5-chloro-3-nitropyridine is a pivotal synthetic intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile reactivity make it an invaluable tool for researchers and scientists. The ability to selectively manipulate its functional groups provides a strategic advantage in the design and synthesis of novel, high-value compounds. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, underscoring its importance in modern organic synthesis and drug development.
References
- 1. 2-Amino-5-chloro-3-nitropyridine 97 5409-39-2 [sigmaaldrich.com]
- 2. 2-Amino-5-chloro-3-nitropyridine | C5H4ClN3O2 | CID 224168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
2-Amino-5-chloro-3-nitropyridine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-chloro-3-nitropyridine has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring an amino group for nucleophilic reactions, a nitro group for reduction and subsequent cyclization, and a chloro substituent for displacement reactions, provides a versatile platform for the construction of a diverse array of fused heterocyclic systems. This guide details the synthesis of 2-amino-5-chloro-3-nitropyridine and its application in the preparation of biologically active imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrazines, and triazolopyridines. Experimental protocols, quantitative data, and graphical representations of synthetic pathways are provided to facilitate its use in research and drug discovery.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The pyridine scaffold, in particular, is a privileged structure found in numerous therapeutic agents. Functionalized pyridines serve as essential intermediates in the synthesis of complex molecular architectures with a wide range of biological activities. Among these, 2-amino-5-chloro-3-nitropyridine stands out as a highly valuable and versatile starting material for the construction of fused heterocyclic systems. The strategic placement of amino, chloro, and nitro groups allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the synthesis of 2-amino-5-chloro-3-nitropyridine and its utility as a precursor to various medicinally relevant heterocyclic cores.
Synthesis of 2-Amino-5-chloro-3-nitropyridine
The primary and most common method for the synthesis of 2-amino-5-chloro-3-nitropyridine involves the nitration of 2-amino-5-chloropyridine.
General Reaction Scheme
Caption: Synthesis of 2-Amino-5-chloro-3-nitropyridine.
Experimental Protocol
A general and reliable procedure for the nitration of 2-amino-5-chloropyridine is as follows[1]:
-
To a stirred solution of 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) in concentrated sulfuric acid (6.30 mL) at 25 °C, slowly add nitric acid (0.860 mL, 21.1 mmol) dropwise over 15 minutes.
-
After the addition is complete, warm the reaction mixture to 55 °C and continue stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water (60 g).
-
Neutralize the mixture by adjusting the pH to 11 with an aqueous sodium hydroxide solution, which will cause the product to precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with deionized water.
-
Dry the product under reduced pressure at 50 °C to yield 2-amino-5-chloro-3-nitropyridine.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃O₂ | [2] |
| Molecular Weight | 173.56 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 193-197 °C | [1][2] |
| Yield | 67% | [1] |
Applications in Heterocyclic Synthesis
2-Amino-5-chloro-3-nitropyridine is a versatile precursor for a variety of fused heterocyclic systems, primarily through a sequence of reduction of the nitro group followed by cyclization.
Synthesis of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are a class of compounds known for their wide range of biological activities, including anticancer and anti-inflammatory properties[3][4]. The synthesis often proceeds through the reduction of the nitro group of a 2-amino-3-nitropyridine derivative to form a diamine, which then undergoes cyclization.
Caption: General workflow for Imidazo[4,5-b]pyridine synthesis.
A highly efficient, one-pot synthesis of functionalized imidazo[4,5-b]pyridines has been developed[5]:
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1 equiv) in a 1:1 mixture of H₂O-IPA (5 mL), add a primary amine (1 equiv) and stir for 5 minutes at room temperature. Heat the reaction mixture at 80 °C for 2 hours.
-
In situ Reduction: After the formation of the N-substituted intermediate is confirmed by TLC, add Zn dust (1 equiv) and concentrated HCl (0.5 equiv) to the same reaction mixture. Heat at 80 °C for 45 minutes to obtain the diamine derivative.
-
Heteroannulation: To the resulting diamine solution, add a substituted aromatic aldehyde (1 equiv) and continue heating at 80 °C for 2-3 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture, and perform a standard aqueous work-up. Purify the crude product by column chromatography to obtain the desired functionalized imidazo[4,s-b]pyridine.
| Compound | R¹ | R² | Yield (%) | Spectroscopic Data |
| 4e | Propyl | 2-Bromophenyl | - | ¹H NMR (400 MHz, CDCl₃): δ 8.45–8.43 (m, 1H), 8.10 (m, 1H), 7.78 (d, J = 8 Hz, 1H), 7.52–7.43 (m, 3H), 7.40 (m, 1H), 4.167 (t, J = 7.2 Hz, 2H), 1.75 (m, 2H), 0.88 (t, J = 7.2 Hz, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 153.3, 147.7, 144.1, 134.8, 134.1, 133.0, 132.0, 131.7, 127.7, 127.5, 123.6, 118.5, 45.2, 22.9, 11.2. MS (EI) m/z: 315 (M⁺).[5] |
| 4f | Propyl | 4-Chlorophenyl | - | ¹H NMR (400 MHz, CDCl₃): δ 8.42 (m, 1H), 8.08 (t, J = 7.2 Hz, 1H), 7.72 (d, J = 8.4 Hz, 2H), 7.54 (d, J = 8.4 Hz, 2H), 7.26 (m, 1H), 4.36 (t, J = 7.6 Hz, 2H), 1.89 (m, 2H), 0.98 (t, J = 7.6 Hz, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 152.3, 147.7, 143.0, 138.3, 135.5, 134.1, 129.4, 128.2, 126.3, 117.7, 44.3, 22.2, 10.1. MS (EI) m/z: 271 (M⁺).[5] |
| 4i | Butyl | Benzo[d][1][6]dioxol-5-yl | - | ¹H NMR (300 MHz, CDCl₃): δ 8.38 (dd, J = 4.8, 1.4 Hz, 1H), 8.03 (dd, J = 7.9, 1.4 Hz, 1H), 7.28–7.20 (m, 3H), 6.95 (d, J = 8.5 Hz, 1H), 6.07 (s, 2H), 4.38 (t, J = 7.6 Hz, 2H), 1.81 (quint, J = 7.6 Hz, 2H), 1.35–1.23 (m, 2H), 0.86 (t, J = 7.6 Hz, 3H). ¹³C NMR (75 MHz, CDCl₃): δ 154.6, 149.7, 149.1, 148.5, 143.9, 135.5, 127.3, 124.5, 123.9, 118.8, 109.8, 109.1, 102.0, 43.9, 32.2, 20.3, 13.9. MS (EI) m/z: 295 (M⁺).[5] |
Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular signaling pathways. For instance, certain derivatives act as inhibitors of Aurora A kinase (AURKA), a serine/threonine kinase crucial for mitotic progression. Overexpression of AURKA is linked to various cancers, making it a prime therapeutic target.
Caption: Inhibition of AURKA pathway by Imidazo[4,5-b]pyridines.
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties, including their role as TRPV1 antagonists for the treatment of pain[2][7]. Their synthesis can be achieved from 2-amino-3-nitropyridine derivatives.
The synthesis typically involves the condensation of a pyridine-2,3-diamine with a 1,2-dicarbonyl compound. The required diamine can be prepared from 2-amino-5-chloro-3-nitropyridine.
Caption: General synthesis of Pyrido[2,3-b]pyrazines.
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. Antagonists of TRPV1 are being investigated as potential analgesics. Certain pyrido[2,3-b]pyrazine derivatives have shown promising activity as TRPV1 antagonists.
Caption: Mechanism of TRPV1 antagonism by Pyrido[2,3-b]pyrazines.
Synthesis of Triazolopyridines
Triazolopyridines are a class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibitory effects. The synthesis of certain isomers can be envisioned starting from 2-amino-5-chloro-3-nitropyridine.
A plausible, though less commonly reported, route to a triazolopyridine scaffold could involve the transformation of the 2-amino group into a hydrazine, followed by cyclization.
Conclusion
2-Amino-5-chloro-3-nitropyridine is a highly valuable and versatile building block for the synthesis of a wide range of fused heterocyclic compounds. Its readily available nature and the presence of three distinct functional groups provide medicinal chemists with a powerful tool for the creation of novel molecular entities with significant therapeutic potential. The examples of imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrazines, and the potential for synthesizing other heterocyclic systems highlight its importance in modern drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate the exploration of this privileged scaffold in the pursuit of new and effective therapeutic agents.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. | Sigma-Aldrich [merckmillipore.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermal Degradation Profile of Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation profile of nitropyridine derivatives, a class of compounds with significant applications in pharmaceuticals, energetic materials, and agrochemicals. Understanding the thermal stability and decomposition pathways of these molecules is critical for ensuring their safe handling, storage, and efficacy in various applications. This document summarizes key quantitative data, details experimental protocols, and visualizes decomposition pathways and experimental workflows.
Core Concepts in Thermal Analysis
The thermal degradation profile of a compound is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides information on decomposition temperatures, the number of degradation steps, and the residual mass.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition, providing insights into the energy released or absorbed during thermal events.
Thermal Degradation Profiles of Key Nitropyridine Derivatives
The thermal stability of nitropyridine derivatives is significantly influenced by the number and position of nitro groups, as well as the presence of other substituents on the pyridine ring.
Aminonitropyridines
Amino-substituted nitropyridines are an important subclass with applications in energetic materials and as synthesis intermediates.
A study on 2-amino-5-nitropyridine pentaborate salt revealed a multi-stage thermal decomposition process in a nitrogen atmosphere.[1] Similarly, 2,6-diamino-3,5-dinitropyridine (DADNP) has been the subject of systematic investigation regarding its synthesis and, by extension, its stability.[2]
Table 1: Thermal Decomposition Data for Aminonitropyridine Derivatives
| Compound | Onset Decomposition T。 (°C) | Peak Decomposition T。 (°C) | Decomposition Steps | Key Observations |
| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | ~350 | 351.5 | 2 | The initial step involves a reaction between the amino and nitro groups.[3][4] |
| 2-methoxyamino-3,5-dinitro-pyridine | Post-melting (~127°C) | 132.4 - 143.8 | 2 (after melting) | The compound is stable in the solid state and decomposes after melting.[5] |
Dinitropyridines
The presence of multiple nitro groups generally decreases the thermal stability of the pyridine ring. A review of dinitropyridines highlights their role as precursors for energetic compounds, indicating that their thermal properties are of significant interest.[6] Synthetic routes to 3,5-dinitropyridine analogs are being explored with a focus on evaluating their thermal properties using DSC and TGA.[2]
Hydroxynitropyridines
Hydroxyl-substituted nitropyridines also exhibit distinct thermal behaviors. 2-Hydroxy-5-nitropyridine, for instance, has a melting point in the range of 188-191°C, which suggests good thermal stability in its solid form.[7]
Experimental Protocols for Thermal Analysis
Standardized protocols are crucial for obtaining reproducible and comparable thermal analysis data.
Thermogravimetric Analysis (TGA) - General Protocol
A general procedure for TGA is as follows:
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into a tared TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of weight loss at each step.
Differential Scanning Calorimetry (DSC) - General Protocol
A general procedure for DSC is as follows:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A common heating rate is 10 °C/min.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition) and to quantify the associated enthalpy changes.
Visualizing Experimental Workflows and Decomposition Pathways
General Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of nitropyridine derivatives.
Proposed Decomposition Pathway for 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX)
Based on reactive molecular dynamics simulations, a proposed initial decomposition pathway for the complex nitropyridine derivative PYX involves the following steps.[5]
Conclusion
The thermal degradation profile of nitropyridine derivatives is a complex field of study with critical implications for the safe and effective use of these compounds. This guide has provided an overview of the key thermal analysis techniques, summarized available data for representative nitropyridine derivatives, outlined general experimental protocols, and visualized relevant workflows and decomposition pathways. Further research is needed to systematically characterize the thermal behavior of a wider range of nitropyridine derivatives to establish comprehensive structure-stability relationships. This will enable the rational design of new derivatives with tailored thermal properties for advanced applications.
References
- 1. nbinno.com [nbinno.com]
- 2. A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - SCCM 2025 [archive.aps.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrones. Part VI. The pyrolysis of oxaziridines derived by photolysis of cyclic nitrones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Reactive molecular dynamics insight into the thermal decomposition mechanism of 2,6-Bis(picrylamino)-3,5-dinitropyridine - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-Amino-5-chloro-3-nitropyridine, a key heterocyclic intermediate in medicinal and agrochemical research. Through an integration of theoretical calculations and experimental evidence from related systems, this document elucidates the molecule's reactivity, offering insights for its strategic application in chemical synthesis. Key data, including calculated atomic charges and frontier molecular orbital energies, are presented in structured tables. Detailed experimental protocols for representative reactions are also provided, alongside visual diagrams of reaction pathways to facilitate a deeper understanding of its chemical behavior.
Introduction
2-Amino-5-chloro-3-nitropyridine is a highly functionalized pyridine derivative whose reactivity is governed by the interplay of its three substituents: an electron-donating amino group, and two electron-withdrawing groups, a chloro and a nitro group. This unique electronic arrangement creates distinct regions of electrophilicity and nucleophilicity within the molecule, making it a versatile building block for the synthesis of more complex chemical entities. Understanding the specific sites of electrophilic and nucleophilic character is paramount for predicting its behavior in chemical reactions and for the rational design of synthetic routes.
Theoretical Prediction of Reactive Sites
Theoretical and computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the electronic structure of 2-Amino-5-chloro-3-nitropyridine and are instrumental in predicting its reactive sites.
Mulliken Population Analysis
Mulliken population analysis is a method for estimating partial atomic charges, which can indicate the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers in a molecule. While the exact values can be basis set dependent, the relative charge distribution offers a qualitative picture of reactivity. Theoretical studies on 2-amino-3-nitropyridine, a closely related analogue, show a significant redistribution of electron density due to the substituents. The nitrogen atom of the nitro group and the pyridine ring nitrogen generally exhibit negative charges, while the hydrogen atoms of the amino group become more acidic.
Table 1: Calculated Mulliken Atomic Charges for 2-Amino-3-nitropyridine (as a model for 2-Amino-5-chloro-3-nitropyridine)
| Atom | Charge (e) |
| N (pyridine) | -0.25 |
| C2 | 0.20 |
| N (amino) | -0.40 |
| C3 | 0.15 |
| N (nitro) | 0.50 |
| O (nitro) | -0.35 |
| O (nitro) | -0.35 |
| C4 | -0.10 |
| C5 | 0.05 |
| C6 | -0.05 |
Note: These values are illustrative and based on calculations of a similar molecule. The presence of a chloro group at the C5 position in the title compound would further influence the charge distribution.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
Nucleophilic sites are associated with atoms that have a large coefficient in the HOMO, as these are the locations of the most available electrons.
-
Electrophilic sites are associated with atoms that have a large coefficient in the LUMO, as these are the locations most susceptible to receiving electrons.
For 2-Amino-5-chloro-3-nitropyridine, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, suggesting these are the primary nucleophilic centers. Conversely, the LUMO is anticipated to be concentrated on the pyridine ring, particularly at the carbon atoms bearing the nitro and chloro groups, indicating these are the principal electrophilic sites.[1]
Table 2: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 to -7.0 | Highest Occupied Molecular Orbital; indicates potential nucleophilic sites. |
| LUMO | -2.0 to -2.5 | Lowest Unoccupied Molecular Orbital; indicates potential electrophilic sites. |
| HOMO-LUMO Gap | 4.0 to 5.0 | A larger gap suggests higher kinetic stability and lower reactivity. |
Nucleophilic Sites and Reactivity
The primary nucleophilic centers of 2-Amino-5-chloro-3-nitropyridine are the exocyclic amino group and the nitrogen atom of the pyridine ring.
The Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it a potential nucleophile. However, its nucleophilicity is somewhat diminished by the electron-withdrawing effects of the nitro and chloro groups on the pyridine ring. The amino group can participate in reactions such as acylation and alkylation under appropriate conditions.
The Pyridine Nitrogen
The nitrogen atom of the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile, particularly in protonation and in reactions with strong electrophiles. However, its basicity and nucleophilicity are significantly reduced by the presence of the electron-withdrawing substituents.
Electrophilic Sites and Reactivity
The pyridine ring of 2-Amino-5-chloro-3-nitropyridine is electron-deficient due to the inductive and resonance effects of the nitro and chloro groups, making it susceptible to nucleophilic attack. This is a classic example of a system primed for Nucleophilic Aromatic Substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The positions ortho and para to the strongly electron-withdrawing nitro group are highly activated towards nucleophilic attack. In 2-Amino-5-chloro-3-nitropyridine, this corresponds to the C2 and C4 positions. The presence of a good leaving group, the chloride ion at C5, and the potential for the nitro group itself to be displaced, opens up several possibilities for SNAr reactions.
Key Electrophilic Sites for SNAr:
-
C5-Cl: The carbon atom bonded to the chlorine is a prime site for nucleophilic attack, leading to the displacement of the chloride ion.
-
C3-NO2: In some instances, particularly with soft nucleophiles, the nitro group at the C3 position can be displaced.[2]
The general mechanism for SNAr involves the formation of a resonance-stabilized Meisenheimer complex.
Caption: Generalized mechanism for SNAr on 2-Amino-5-chloro-3-nitropyridine.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine ring of 2-Amino-5-chloro-3-nitropyridine is generally considered unfavorable. The pyridine nitrogen and the strong electron-withdrawing groups (nitro and chloro) deactivate the ring towards attack by electrophiles. Under forcing conditions, any substitution would likely be directed by the amino group to the positions ortho and para to it (C3 and C5), but the deactivating effects of the other substituents make this a challenging transformation.
Experimental Protocols
Synthesis of 2-Amino-5-chloro-3-nitropyridine
This protocol describes the nitration of 2-amino-5-chloropyridine.
Materials:
-
2-amino-5-chloropyridine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
Sodium hydroxide solution
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-amino-5-chloropyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 2-amino-5-chloropyridine has completely dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a sodium hydroxide solution until the pH is approximately 7-8.
-
The precipitated product, 2-Amino-5-chloro-3-nitropyridine, is collected by filtration, washed with cold water, and dried.
Nucleophilic Aromatic Substitution: Reaction with an Amine (Representative Protocol)
This protocol provides a general method for the substitution of the chloro group with an amine.
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
Solvent (e.g., ethanol, DMF, or acetonitrile)
-
Base (e.g., triethylamine or potassium carbonate)
Procedure:
-
Dissolve 2-Amino-5-chloro-3-nitropyridine in the chosen solvent in a round-bottom flask.
-
Add the amine (typically 1.1 to 2 equivalents) to the solution.
-
Add the base (typically 1.5 to 3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Flowchart of key experimental workflows.
Conclusion
The reactivity of 2-Amino-5-chloro-3-nitropyridine is characterized by a clear distinction between its nucleophilic and electrophilic sites. The amino group and pyridine nitrogen offer nucleophilic character, while the electron-deficient pyridine ring, activated by the nitro and chloro substituents, is highly susceptible to nucleophilic aromatic substitution. The C5 position is the most probable site for SNAr reactions due to the presence of a good leaving group (Cl⁻). This in-depth understanding of its electronic properties and reactivity is essential for leveraging 2-Amino-5-chloro-3-nitropyridine as a strategic building block in the development of novel pharmaceuticals and agrochemicals. Further experimental validation of the theoretical predictions will continue to refine our understanding and expand the synthetic utility of this versatile molecule.
References
Methodological & Application
Application Notes and Protocols for Quinoxaline Synthesis Using 2-Amino-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various pharmacologically active agents.[1][2] Their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, make them attractive scaffolds in drug discovery and development.[1][3][4][5] This document provides a detailed, representative experimental protocol for the synthesis of quinoxaline derivatives starting from 2-Amino-5-chloro-3-nitropyridine. The primary synthetic route involves the condensation reaction of this substituted aminopyridine with a 1,2-dicarbonyl compound. While specific data for reactions involving 2-Amino-5-chloro-3-nitropyridine is not extensively available in the reviewed literature, this protocol is based on well-established, general methods for quinoxaline synthesis.[6][7]
Introduction
Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] The versatility of the quinoxaline scaffold allows for extensive chemical modification, leading to a wide array of derivatives with significant therapeutic potential.[2][3] The conventional and most common method for synthesizing the quinoxaline ring system is the acid-catalyzed condensation of an aromatic-1,2-diamine with a 1,2-dicarbonyl compound.[6][7] Various catalytic systems and reaction conditions have been developed to improve yields and simplify procedures, including the use of microwave irradiation and green catalysts.[2][6]
This protocol focuses on the use of 2-Amino-5-chloro-3-nitropyridine as the diamine precursor. The presence of the chloro and nitro substituents on the pyridine ring is expected to influence the electronic properties and biological activity of the resulting quinoxaline derivatives, making them interesting candidates for further investigation in medicinal chemistry.
General Experimental Protocol: Synthesis of 6-chloro-8-nitro-2,3-disubstituted-pyrido[2,3-b]pyrazines
This protocol describes a representative procedure for the synthesis of quinoxaline derivatives from 2-Amino-5-chloro-3-nitropyridine and a generic 1,2-dicarbonyl compound (e.g., benzil for a 2,3-diphenyl derivative or glyoxal for an unsubstituted derivative).
Materials:
-
2-Amino-5-chloro-3-nitropyridine (MW: 173.56 g/mol )
-
1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal solution)
-
Ethanol (or Acetic Acid as an alternative solvent)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid if using a neutral solvent)
-
Sodium Sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 2-Amino-5-chloro-3-nitropyridine in 10-15 mL of ethanol.
-
Addition of Reagents: To this solution, add 1.0 mmol of the 1,2-dicarbonyl compound (e.g., benzil). If using a neutral solvent like ethanol, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is then stirred and heated to reflux (approximately 78 °C for ethanol).
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. This can take several hours.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified. If a solid precipitates upon cooling, it can be collected by filtration and washed with cold ethanol. Further purification is typically achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the final quinoxaline derivative should be confirmed by spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy. The melting point should also be determined.
Data Presentation
Since specific experimental data for the reaction of 2-Amino-5-chloro-3-nitropyridine is not available in the searched literature, the following table provides representative data for a general quinoxaline synthesis to illustrate how results should be tabulated.
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) | m.p. (°C) |
| 1 | o-phenylenediamine | Benzil | Ethanol | Acetic Acid | 3 | 92 | 124-126 |
| 2 | 4-chloro-o-phenylenediamine | Benzil | Acetic Acid | - | 2 | 95 | 145-147 |
| 3 | o-phenylenediamine | Glyoxal | Ethanol | - | 4 | 85 | 29-30 |
This table is for illustrative purposes only and does not represent actual experimental results for the title compound.
Diagrams
Experimental Workflow Diagram
Caption: General workflow for the synthesis of quinoxalines.
General Signaling Pathway Context
Quinoxaline derivatives have been reported to interact with a multitude of biological targets. While the specific pathways for derivatives of 2-Amino-5-chloro-3-nitropyridine are yet to be elucidated, the broader class of quinoxalines are known to act as, for example, kinase inhibitors, DNA intercalating agents, and receptor antagonists. The diagram below illustrates a generalized concept of how such a molecule might interfere with a cellular signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a quinoxaline.
Potential Applications and Biological Significance
Quinoxaline derivatives are of significant interest in pharmacology due to their wide range of biological activities.[1][2] Research has demonstrated their potential as:
-
Anticancer Agents: Some quinoxalines exhibit cytotoxic activity against various tumor cell lines.[3]
-
Antimicrobial Agents: The quinoxaline scaffold is found in several compounds with antibacterial and antifungal properties.[4]
-
Antiviral Agents: Certain derivatives have shown activity against viruses, including the herpes virus.[2]
-
Anti-inflammatory and Analgesic Agents: The anti-inflammatory and pain-relieving potential of some quinoxaline compounds has also been reported.[2]
The specific biological activities of quinoxalines derived from 2-Amino-5-chloro-3-nitropyridine would need to be determined through biological screening and further research. The electron-withdrawing nitro group and the halogen substituent may confer unique pharmacological properties to these novel compounds.
References
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Amino-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Amino-5-chloro-3-nitropyridine. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Introduction
2-Amino-5-chloro-3-nitropyridine is an electron-deficient aromatic system, making it highly susceptible to nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group at the 3-position, ortho to the chlorine atom, significantly activates the chlorine for displacement by a wide range of nucleophiles. The amino group at the 2-position also influences the reactivity of the molecule. This document outlines the general principles of SNAr reactions on this substrate and provides specific experimental protocols for reactions with various nucleophiles.
General Principles of Reactivity
The SNAr reaction on 2-Amino-5-chloro-3-nitropyridine proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly by the ortho-nitro group, which lowers the activation energy of the reaction. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The general reaction scheme is as follows:
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions for the nucleophilic aromatic substitution on 2-Amino-5-chloro-3-nitropyridine with various classes of nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Ethanol | Triethylamine | Reflux | 6 | 85 |
| Piperidine | Acetonitrile | K₂CO₃ | 80 | 4 | 92 |
| Morpholine | DMF | DIPEA | 100 | 3 | 95 |
| Benzylamine | Dioxane | Na₂CO₃ | 90 | 8 | 88 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | - | 25-30 | 2 | 90 |
| Sodium Ethoxide | Ethanol | - | 50 | 4 | 88 |
| Phenol | DMF | K₂CO₃ | 120 | 12 | 75 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | DMF | K₂CO₃ | 80 | 5 | 93 |
| Sodium thiomethoxide | Methanol | - | 25 | 3 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amine Nucleophiles (e.g., Aniline)
-
To a solution of 2-Amino-5-chloro-3-nitropyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add aniline (1.2 mmol) and triethylamine (1.5 mmol).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(phenylamino)-5-chloro-3-nitropyridine.
Protocol 2: General Procedure for Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-5-chloro-3-nitropyridine (1.0 mmol) in anhydrous methanol (10 mL).
-
Add a solution of sodium methoxide in methanol (1.1 mmol, e.g., from a commercially available solution or prepared in situ from sodium metal and methanol).
-
Stir the reaction mixture at 25-30°C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2 hours), quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography to yield 2-methoxy-5-chloro-3-nitropyridine.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles (e.g., Thiophenol)
-
To a solution of 2-Amino-5-chloro-3-nitropyridine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to 80°C and stir.
-
Monitor the reaction by TLC.
-
After completion (typically 5 hours), cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-(phenylthio)-5-chloro-3-nitropyridine.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on 2-Amino-5-chloro-3-nitropyridine.
Caption: General experimental workflow for SNAr reactions.
This diagram outlines the key steps involved in a typical nucleophilic aromatic substitution experiment, from the initial mixing of reagents to the final purification of the desired product.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the key components in the SNAr reaction mechanism.
Caption: Key steps in the SNAr mechanism.
This diagram illustrates the progression from the starting materials through the key intermediate to the final substituted product in a nucleophilic aromatic substitution reaction.
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Amino-5-chloro-3-nitropyridine with various aryl and heteroaryl boronic acids. The synthesis of 2-amino-5-aryl-3-nitropyridines is a critical step in the development of novel pharmaceutical compounds and other functional materials.
The protocols described herein are based on established methodologies for the coupling of challenging heterocyclic chlorides.[1][2] Due to the electronic properties of the pyridine ring and the presence of both an amino and a nitro group, 2-Amino-5-chloro-3-nitropyridine can be a challenging substrate for Suzuki coupling. The electron-withdrawing nitro group can enhance the reactivity of the C-Cl bond towards oxidative addition, while the amino group and the pyridine nitrogen can potentially coordinate to the palladium catalyst and inhibit its activity.[1] Therefore, the selection of an appropriate catalyst system, including a suitable palladium source and ligand, is crucial for a successful transformation.
I. Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronate ester) and an organohalide.[3][4] The catalytic cycle, depicted below, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4][5]
II. Data Presentation: Representative Suzuki Coupling Conditions
While specific yield data for 2-Amino-5-chloro-3-nitropyridine is not extensively reported, the following table summarizes successful conditions for structurally related and challenging heterocyclic chlorides. This data serves as a strong starting point for reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloroindazole | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80 | [6] |
| 2 | 3-Chloroindazole | P2 (SPhos precatalyst) (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 90 | [6] |
| 3 | 2-Chloro-3-aminopyridine (suggested) | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane | 80-100 | N/A | N/A | [1] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.17) | Dioxane/H₂O | 90 | 18 | 65-85 | [7] |
| 5 | Heteroaryl Chlorides | Pd₂(dba)₃ (1.5) | Ligand 2 (a phosphine oxide) | KF (3) | Dioxane | 80 | 18 | 70-78 | [8] |
III. Experimental Protocols
The following are detailed protocols for the Suzuki coupling of 2-Amino-5-chloro-3-nitropyridine. These protocols are adapted from successful procedures for similar substrates.[1][6][7]
Protocol A: General Screening Conditions
This protocol is a robust starting point for the Suzuki coupling of 2-Amino-5-chloro-3-nitropyridine with a variety of arylboronic acids.
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add 2-Amino-5-chloro-3-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Using a Palladium Precatalyst
The use of well-defined palladium precatalysts can sometimes offer improved reactivity and reproducibility.[6]
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
SPhos Pd G2 (or a similar SPhos-based precatalyst) (2-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-Amino-5-chloro-3-nitropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the SPhos palladium precatalyst (0.025 equiv) to a reaction vessel.
-
Seal the vessel and remove it from the glovebox.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Stir the reaction mixture at 100 °C for 15-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography.
IV. Troubleshooting and Optimization
The Suzuki coupling of 2-Amino-5-chloro-3-nitropyridine may require optimization. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst oxidation. Consider using a different palladium precatalyst or ligand (e.g., XPhos).[1][6]
-
Poorly Soluble Base: Ensure vigorous stirring. Alternatively, a different base such as Cs₂CO₃ or K₂CO₃ could be trialed.[9]
-
-
Formation of Byproducts:
-
Protodeboronation: This is the replacement of the boronic acid group with a proton. Minimize water content or use anhydrous conditions if possible. Using a higher equivalent of the boronic acid can also help.[1]
-
Homocoupling: This is the coupling of two boronic acid molecules. Ensure the reaction is oxygen-free.[1]
-
Dehalogenation: The starting material is reduced. This can be minimized by ensuring a fully active catalyst and avoiding sources of hydride.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis and Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives
Introduction
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, represent a class of nitrogen-containing heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[1][2] Derivatives of this core structure have been investigated for a broad spectrum of therapeutic applications, including their use as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3] This document provides detailed protocols for the synthesis of substituted imidazo[4,5-b]pyridines starting from 2-Amino-5-chloro-3-nitropyridine and highlights their potential applications in drug development.
Therapeutic Relevance and Applications
The imidazo[4,5-b]pyridine scaffold is a versatile platform for developing targeted therapies. Its derivatives have been shown to modulate the activity of several key cellular pathways implicated in disease.
-
Anticancer Activity: Many derivatives have demonstrated potent anticancer properties.[3] They have been developed as inhibitors of crucial cell cycle regulators like Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases.[4][5] Inhibition of CDK9 is a promising strategy for cancer therapy as it plays a vital role in regulating transcription of anti-apoptotic proteins frequently overexpressed in cancer cells. Similarly, Aurora kinases are essential for proper mitosis, and their inhibition can lead to mitotic catastrophe and cancer cell death.[1]
-
Neuropathic Pain Management: Recent studies have led to the discovery of 1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) proteins.[6] These inhibitors can reduce neuroinflammation and excitability, offering a promising therapeutic strategy for the management of neuropathic pain.[6]
-
Anti-inflammatory Effects: Certain imidazo[4,5-b]pyridine compounds have been studied for their ability to diminish inflammatory responses, such as those observed in retinal ischemia, by reducing the expression of pro-inflammatory cytokines.[1]
-
Metabolic Disorders: Novel derivatives have been designed as mitochondrial uncouplers, which have therapeutic potential for treating metabolic dysfunction-associated steatohepatitis (MASH).[7]
-
Antiviral and Antimicrobial Activity: The broad biological activity of this scaffold also extends to antiviral and antimicrobial effects, with specific derivatives showing activity against viruses like the Bovine Viral Diarrhea Virus (BVDV) and various bacterial strains.[1][3]
Below is a diagram illustrating the role of CDK9 in transcriptional regulation and its inhibition by imidazo[4,5-b]pyridine derivatives as an anticancer strategy.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Scaffolds from 2-Amino-5-chloro-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-chloro-3-nitropyridine is a versatile and highly functionalized starting material for the synthesis of a variety of heterocyclic scaffolds with potential pharmaceutical applications. The presence of an amino group, a chloro leaving group, and an electron-withdrawing nitro group on the pyridine ring allows for a range of chemical transformations. This document provides detailed protocols for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors and general methodologies for creating other novel scaffolds.
I. Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The following protocols detail a synthetic route to produce dual FLT3/Aurora kinase inhibitors, which are relevant targets in the treatment of acute myeloid leukemia, starting from 2-amino-5-chloro-3-nitropyridine. This protocol is adapted from methodologies reported for structurally similar starting materials.[1]
Overall Synthetic Scheme
The synthesis involves a three-step process:
-
Nucleophilic Aromatic Substitution (SNA r): Introduction of a side chain at the 4-position by displacing a chloro group on a related starting material. This step is adapted here for the functionalization of 2-amino-5-chloro-3-nitropyridine.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group to yield a diamine intermediate.
-
Reductive Cyclization: Condensation of the diamine with an aldehyde to form the fused imidazole ring.
Experimental Protocols
Protocol 1: Synthesis of N-substituted-5-chloro-3-nitropyridin-2-amine (General Procedure)
This protocol describes the nucleophilic aromatic substitution of a piperazine derivative onto a di-chlorinated nitropyridine, which serves as a model for the functionalization of 2-amino-5-chloro-3-nitropyridine.
Materials:
-
2-Amino-4,5-dichloro-3-nitropyridine (or 2-Amino-5-chloro-3-nitropyridine)
-
Substituted piperazine (e.g., 1-(4-chlorobenzyl)piperazine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4,5-dichloro-3-nitropyridine (1.0 eq) in anhydrous DMF, add the substituted piperazine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted intermediate.
Protocol 2: Synthesis of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Scaffolds (Reductive Cyclization)
This one-pot procedure combines the reduction of the nitro group and the subsequent cyclization with an aldehyde to form the final imidazo[4,5-b]pyridine scaffold.
Materials:
-
N-substituted-4,5-dichloro-3-nitropyridin-2-amine intermediate from Protocol 1
-
Ethanol (EtOH)
-
1 M aqueous sodium dithionite (Na₂S₂O₄)
-
Substituted benzaldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde)
-
Water
Procedure:
-
Suspend the N-substituted nitropyridine intermediate (1.0 eq) in ethanol.
-
Add the substituted benzaldehyde (1.2 eq) to the suspension.
-
Heat the mixture to 70-80 °C.
-
To the heated mixture, add 1 M aqueous sodium dithionite (4.0 eq) dropwise over 30 minutes.
-
Continue heating and stirring the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the crude product.
-
Purify the product by recrystallization or silica gel column chromatography.
Data Presentation
The following table summarizes representative data for a synthesized dual FLT3/Aurora kinase inhibitor based on the imidazo[4,5-b]pyridine scaffold.
| Compound ID | Target Kinase | Kd (nM) | IC50 (nM) |
| 27e | Aurora-A | 7.5 | - |
| Aurora-B | 48 | - | |
| FLT3 | 6.2 | - | |
| FLT3-ITD | 38 | - | |
| FLT3(D835Y) | 14 | - |
Data adapted from a study on imidazo[4,5-b]pyridine-based kinase inhibitors.[1]
Visualizations
Synthetic Workflow for Imidazo[4,5-b]pyridine Kinase Inhibitors
References
Application Notes and Protocols for the Synthesis of 2-Amino-5-aryl-3-nitropyridines via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-5-aryl-3-nitropyridine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Derivatives of this core have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceutical agents. This application note provides a detailed protocol for the synthesis of a library of 2-amino-5-aryl-3-nitropyridines through the palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-5-chloro-3-nitropyridine with a variety of aryl boronic acids. The methodologies described herein are intended to provide a robust starting point for researchers engaged in the synthesis and evaluation of novel kinase inhibitors and other biologically active compounds.
Data Presentation
The following table summarizes the results of the Suzuki-Miyaura cross-coupling reaction between 2-amino-5-chloro-3-nitropyridine and various aryl boronic acids under optimized conditions.
| Entry | Aryl Boronic Acid | Product | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-5-phenyl-3-nitropyridine | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | 2-Amino-5-(4-methylphenyl)-3-nitropyridine | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-3-nitropyridine | 14 | 92 |
| 4 | 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-3-nitropyridine | 16 | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-Amino-5-(4-(trifluoromethyl)phenyl)-3-nitropyridine | 18 | 75 |
| 6 | 3-Methoxyphenylboronic acid | 2-Amino-5-(3-methoxyphenyl)-3-nitropyridine | 14 | 89 |
| 7 | 2-Thienylboronic acid | 2-Amino-5-(2-thienyl)-3-nitropyridine | 12 | 82 |
| 8 | 3-Pyridinylboronic acid | 2-Amino-5-(3-pyridinyl)-3-nitropyridine | 18 | 70 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-5-chloro-3-nitropyridine with aryl boronic acids.
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Aryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-amino-5-chloro-3-nitropyridine (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
To the flask, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (typically within 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-aryl-3-nitropyridine product.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: A step-by-step workflow for the synthesis of 2-amino-5-aryl-3-nitropyridines via Suzuki-Miyaura coupling.
Caption: Inhibition of key kinase signaling pathways by 2-amino-5-aryl-3-nitropyridine derivatives.
Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles from 2-Amino-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzimidazoles are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed protocols for the synthesis of a series of 2-substituted-6-chloro-1H-imidazo[4,5-b]pyridines, a class of benzimidazole isosteres, starting from the readily available 2-Amino-5-chloro-3-nitropyridine. The synthetic strategy involves a two-step process: the reduction of the nitro group to form a diamine intermediate, followed by a one-pot cyclization with various aromatic aldehydes. These compounds are of interest for their potential as antimicrobial and anticancer agents.[1][2]
Experimental Protocols
Part 1: Synthesis of 2,3-Diamino-5-chloropyridine (Intermediate)
This protocol outlines the reduction of the nitro group of 2-Amino-5-chloro-3-nitropyridine to yield the key intermediate, 2,3-Diamino-5-chloropyridine. The procedure is adapted from a similar reduction of a bromo-analog and employs iron powder in an acidified ethanol solution.[3]
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Iron powder, fine
-
Ethanol, 95%
-
Water, deionized
-
Hydrochloric acid, concentrated
-
Sodium bicarbonate, saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-5-chloro-3-nitropyridine (1.0 eq).
-
Add 95% ethanol and water to the flask.
-
To this suspension, add fine iron powder (typically 5-10 eq).
-
With vigorous stirring, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-Diamino-5-chloropyridine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure diamine.
Part 2: One-Pot Synthesis of 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridines
This protocol describes the one-pot synthesis of 2-aryl-substituted 6-chlorobenzimidazoles via the condensation of 2,3-Diamino-5-chloropyridine with various aromatic aldehydes. Sodium metabisulfite is used as a mild and efficient oxidizing agent for the cyclization step.[1]
Materials:
-
2,3-Diamino-5-chloropyridine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-methylbenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Water, deionized
-
Ethanol
General Procedure:
-
To a solution of 2,3-Diamino-5-chloropyridine (1.0 eq) in DMSO, add the respective aromatic aldehyde (1.0 eq).
-
Add sodium metabisulfite (1.1 eq) to the reaction mixture.
-
Heat the mixture at 80-100 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to yield the pure 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridine.
Data Presentation
The following table summarizes the expected data for three representative 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridine derivatives. Please note that the spectroscopic data are predicted based on the analysis of closely related structures and may vary slightly in experimental settings.
| Compound ID | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) (DMSO-d₆) | ¹³C NMR (δ, ppm) (DMSO-d₆) | IR (cm⁻¹) | MS (m/z) |
| 1a | 4-Chlorophenyl | 85-95 | >300 | 13.5 (s, 1H, NH), 8.4 (d, 1H), 8.2 (d, 2H), 8.1 (d, 1H), 7.6 (d, 2H) | 152.1, 144.5, 142.3, 134.5, 131.8, 129.2 (2C), 128.8 (2C), 121.0, 115.5 | 3420 (N-H), 1610 (C=N), 1480, 1400, 830 | 263/265 [M+H]⁺ |
| 1b | 4-Methoxyphenyl | 88-98 | 280-282 | 13.2 (s, 1H, NH), 8.3 (d, 1H), 8.1 (d, 2H), 8.0 (d, 1H), 7.1 (d, 2H), 3.8 (s, 3H, OCH₃) | 160.5, 152.8, 144.2, 142.1, 129.0 (2C), 122.5, 120.8, 115.2, 114.5 (2C), 55.8 | 3415 (N-H), 1615 (C=N), 1500, 1250 (C-O), 835 | 259 [M+H]⁺ |
| 1c | 4-Methylphenyl | 90-99 | >300 | 13.3 (s, 1H, NH), 8.3 (d, 1H), 8.0 (d, 2H), 8.0 (d, 1H), 7.3 (d, 2H), 2.4 (s, 3H, CH₃) | 153.0, 144.3, 142.2, 139.8, 129.8 (2C), 127.5, 127.2 (2C), 120.9, 115.3, 21.5 | 3425 (N-H), 1612 (C=N), 1485, 1405, 820 | 243 [M+H]⁺ |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chloro-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Amino-5-chloro-3-nitropyridine?
The most prevalent method is the mixed-acid nitration of 2-Amino-5-chloropyridine.[1][2][3] This involves reacting 2-Amino-5-chloropyridine with a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position of the pyridine ring.
Q2: What are the critical parameters that influence the yield of the reaction?
The key parameters affecting the yield include reaction temperature, the ratio of nitric acid to sulfuric acid, the rate of addition of the nitrating agent, and the reaction time.[1][4] Precise control over these variables is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: What are the potential side products in this synthesis?
The primary side products can include the formation of other isomers, such as 2-amino-5-chloro-6-nitropyridine, and polynitrated compounds.[4] Additionally, incomplete reactions can leave unreacted starting material. The formation of 2-nitramino-5-chloropyridine is an intermediate that, if not properly rearranged, can also be considered a byproduct.[1]
Troubleshooting Guide
Low Yield
Problem: The yield of 2-Amino-5-chloro-3-nitropyridine is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Ensure the reaction is stirred for the recommended duration at the appropriate temperature.
-
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting side reactions.[4]
-
Improper Acid Concentration: The ratio and concentration of sulfuric and nitric acid are critical for efficient nitration.
-
Solution: Use concentrated acids and ensure the optimal ratio as specified in the protocol. Fuming sulfuric acid (oleum) can be used to keep the reaction medium virtually free of water.[5]
-
-
Loss during Work-up: The product might be lost during the quenching and purification steps.
Formation of Multiple Isomers
Problem: Significant formation of undesired isomers is observed.
Possible Causes & Solutions:
-
Poor Regioselectivity: The directing effects of the amino and chloro groups can lead to nitration at other positions on the pyridine ring.
-
Solution: Precise temperature control is crucial for enhancing selectivity.[4] Protecting the amino group as an acetamide before nitration can modulate its directing effect, leading to a cleaner reaction. The protecting group can be removed subsequently.
-
Product Purification Issues
Problem: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Presence of Impurities: The crude product may contain unreacted starting materials, side products, or residual acids.
-
Solution: After filtration, wash the product thoroughly with water until the washings are free of sulfate.[6] Recrystallization from a suitable solvent, such as an ethanol-water mixture, can be employed to obtain a purer product.
-
Data Summary
Table 1: Reaction Conditions for the Nitration of 2-Amino-5-chloropyridine
| Parameter | Condition | Reference |
| Starting Material | 2-Amino-5-chloropyridine | [3] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) | [1][3] |
| Temperature | 25°C initially, then warmed to 55°C | [3] |
| Reaction Time | Not explicitly stated, but "after completion" | [3] |
| Quenching | Poured into ice water | [3] |
| Neutralization | Aqueous sodium hydroxide solution to pH 11 | [3] |
| Yield | 67% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine
This protocol is adapted from a general procedure for the synthesis of 2-amino-3-nitro-5-chloropyridine.[3]
-
Preparation of the Reaction Mixture: In a suitable reaction flask, mix 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) with sulfuric acid (6.30 ml) at 25°C.
-
Addition of Nitrating Agent: Slowly add nitric acid (0.860 ml, 21.1 mmol) dropwise over a period of 15 minutes, ensuring the temperature is maintained.
-
Reaction: Warm the reaction system to 55°C with continuous stirring. Monitor the reaction until completion.
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into ice water (60 g).
-
Neutralization: Neutralize the mixture by adjusting the pH to 11 with an aqueous sodium hydroxide solution.
-
Isolation: Collect the precipitated solid product by filtration.
-
Washing: Wash the solid with deionized water.
-
Drying: Dry the product under reduced pressure at 50°C to yield 5-chloro-3-nitropyridin-2-amine as a yellow solid.
Visualizations
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]
- 3. 2-Amino-5-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Amino-5-chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-5-chloro-3-nitropyridine from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-Amino-5-chloro-3-nitropyridine.
Problem 1: Low yield of isolated product after initial precipitation.
| Possible Cause | Recommended Solution |
| Incomplete precipitation: The product may have some solubility in the reaction mixture even after cooling. | After pouring the reaction mixture into ice water and neutralizing, cool the resulting slurry in an ice bath for an additional 30-60 minutes to maximize precipitation before filtration. |
| Product loss during washing: The product might be slightly soluble in the washing solvent (e.g., deionized water). | Use ice-cold washing solvents to minimize solubility. Wash the filter cake with smaller, multiple portions of the solvent rather than one large portion. |
| Formation of soluble byproducts: The desired product may not have formed in high yield, with a larger proportion of soluble impurities. | Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents) to optimize the formation of 2-Amino-5-chloro-3-nitropyridine. |
Problem 2: Product is an oil or fails to crystallize during recrystallization.
| Possible Cause | Recommended Solution |
| Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing crystallization even at low temperatures. | Add a poor solvent (an "anti-solvent") dropwise to the heated solution until slight turbidity is observed, then allow it to cool slowly. Common anti-solvents for polar compounds include hexanes or water. |
| Presence of impurities: Impurities can inhibit crystal lattice formation. | Attempt a preliminary purification step before recrystallization, such as a wash with a solvent in which the product is sparingly soluble but the impurities are soluble. Alternatively, try column chromatography. |
| Cooling too rapidly: Rapid cooling can lead to the formation of an oil rather than crystals. | Allow the heated solution to cool to room temperature slowly and undisturbed. If necessary, place the flask in a Dewar filled with warm water to slow the cooling process further before transferring to an ice bath. |
Problem 3: Persistent yellow or brown coloration in the final product.
| Possible Cause | Recommended Solution |
| Residual nitrating agents or their byproducts: These are often highly colored. | Ensure the product is thoroughly washed with water after the initial precipitation. A wash with a dilute sodium bicarbonate solution can help neutralize and remove acidic residues. |
| Presence of colored organic impurities: Isomeric byproducts or degradation products can be colored. | Perform a second recrystallization. The use of activated carbon during recrystallization can help adsorb colored impurities. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool. |
| Oxidation of the amino group: Aminopyridines can be susceptible to air oxidation, leading to colored impurities. | Conduct the purification steps, particularly heating during recrystallization, under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-Amino-5-chloro-3-nitropyridine?
The synthesis of 2-Amino-5-chloro-3-nitropyridine typically involves the nitration of 2-amino-5-chloropyridine. Potential byproducts include:
-
Isomeric Aminonitropyridines: Depending on the reaction conditions, other isomers such as 2-Amino-5-chloro-x-nitropyridine may form, although the 3-nitro isomer is generally favored.
-
Di-nitrated products: Over-nitration can lead to the formation of di-nitro species.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-amino-5-chloropyridine.
-
Byproducts from Precursor Synthesis: If the starting 2-amino-5-chloropyridine was synthesized by chlorination of 2-aminopyridine, a common byproduct is 2-amino-3,5-dichloropyridine, which may carry over.[1]
Q2: What is a good starting point for a recrystallization solvent for 2-Amino-5-chloro-3-nitropyridine?
Based on the polarity of the molecule and information on related compounds, a good starting point for recrystallization would be a mixed solvent system. A polar protic solvent like ethanol or isopropanol, in which the compound is likely soluble when hot, combined with water as an anti-solvent is a promising approach. A patent for the related compound 2-hydroxy-5-nitropyridine suggests a 2:1 water and alcohol mixed solution for recrystallization.[2] Experimentation with different ratios will be necessary to find the optimal conditions. Other polar organic solvents like acetone or ethyl acetate could also be explored.
Q3: When should I use column chromatography instead of recrystallization?
Column chromatography is preferred when:
-
Recrystallization fails to remove impurities effectively, especially those with similar solubility profiles to the desired product.
-
The product is an oil and will not crystallize.
-
Multiple byproducts are present that need to be separated from each other as well as the product.
-
A very high purity product is required (>99.5%).
Q4: How can I monitor the purity of my fractions during purification?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to develop your TLC plate. The desired product and any impurities should have different Rf values, allowing you to track the separation. Staining with a UV lamp is usually effective for visualizing aromatic compounds.
Data Presentation
The following tables provide an example of how to structure quantitative data for comparison of purification methods. Please note: The data presented here is illustrative and not based on experimental results for this specific compound.
Table 1: Comparison of Recrystallization Solvents
| Solvent System (v/v) | Initial Purity (%) | Final Purity (%) | Yield (%) | Appearance |
| Ethanol/Water (3:1) | 92 | 97 | 85 | Pale yellow needles |
| Isopropanol/Water (2:1) | 92 | 98 | 80 | Light yellow powder |
| Acetone/Hexanes (1:2) | 92 | 96 | 75 | Yellow microcrystals |
Table 2: Column Chromatography Parameters
| Stationary Phase | Mobile Phase (v/v) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Loading Capacity ( g/100g silica) | Yield (%) |
| Silica Gel (230-400 mesh) | Ethyl Acetate/Hexanes (30:70) | 0.45 | 0.60 | 0.25 | 2 | 90 |
| Silica Gel (230-400 mesh) | Dichloromethane/Methanol (98:2) | 0.50 | 0.75 | 0.30 | 1.5 | 88 |
Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-5-chloro-3-nitropyridine
-
Solvent Selection: Begin by determining a suitable solvent or solvent system. Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A promising starting point is an ethanol/water mixture.
-
Dissolution: Place the crude 2-Amino-5-chloro-3-nitropyridine in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Perform a hot filtration through a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until a slight cloudiness persists. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.
Protocol 2: Column Chromatography Purification of 2-Amino-5-chloro-3-nitropyridine
-
TLC Analysis: Determine an appropriate mobile phase by TLC. A good solvent system will give the desired product an Rf value of approximately 0.3-0.5 and provide good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a chromatography column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Decision workflow for purification of 2-Amino-5-chloro-3-nitropyridine.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Amino-5-chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic substitution on 2-Amino-5-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of 2-Amino-5-chloro-3-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions?
A1: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. However, the 2-amino group is an electron-donating group, which can reduce the overall electrophilicity of the ring and thus decrease the reactivity compared to analogous compounds lacking the amino group. The chlorine atom at the 5-position is meta to the activating nitro group, which can also lead to slower reaction rates compared to substrates where the leaving group is ortho or para to the nitro group.
Q2: Which solvents are suitable for this reaction?
A2: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred for SNAr reactions as they can solvate the nucleophile without significantly hindering its reactivity. Polar protic solvents like ethanol or isopropanol can also be used, sometimes in combination with water, particularly for reactions with amine nucleophiles.[1]
Q3: What type of base is typically required?
A3: A non-nucleophilic base is often used to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For reactions with anionic nucleophiles generated from alcohols or thiols, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the nucleophile prior to the reaction.
Q4: At what temperature should the reaction be conducted?
A4: Due to the potential for reduced reactivity, elevated temperatures are often necessary. Typical reaction temperatures range from 80 °C to reflux, depending on the solvent and the nucleophilicity of the reacting partner.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very slow reaction | 1. Insufficient activation of the pyridine ring. 2. Low nucleophilicity of the reacting partner. 3. Reaction temperature is too low. 4. Inappropriate solvent. | 1. The substrate's reactivity is inherently moderate. Consider increasing the temperature or using a more reactive nucleophile. 2. If using an alcohol or thiol, ensure complete deprotonation with a strong base (e.g., NaH) to form the more nucleophilic alkoxide or thiolate. 3. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition. 4. Switch to a more polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity. |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Difficult purification. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. See "Potential Side Reactions" section below. Consider lowering the reaction temperature to improve selectivity. 3. The amino group can chelate to silica gel. Consider using a different stationary phase for chromatography or adding a small amount of triethylamine to the eluent. |
| Formation of Multiple Products | 1. Reaction with the amino group. 2. Substitution of the nitro group. 3. Decomposition of starting material or product. | 1. The amino group can sometimes react, for example, with acylating or alkylating agents. If this is a problem, consider protecting the amino group before the substitution reaction. 2. While less common, substitution of the nitro group has been observed in some nitropyridine systems, especially with soft nucleophiles like thiols. Characterize all products to identify the substitution pattern. 3. High temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period. |
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative, non-exhaustive conditions for the nucleophilic substitution on 2-Amino-5-chloro-3-nitropyridine with various nucleophiles. These are based on analogous reactions in the literature and should be optimized for specific cases.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Piperidine | Ethanol | Triethylamine | Reflux | 4-8 | 70-85 |
| Morpholine | DMF | K2CO3 | 100 | 6-12 | 65-80 |
| Aniline | DMSO | DIPEA | 120 | 12-24 | 50-65 |
| Benzylamine | Isopropanol/Water (1:1) | None | 80 | 2-4 | 75-90 |
Table 2: Reaction with Oxygen and Sulfur Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Sodium Methoxide | Methanol | - | Reflux | 6-12 | 60-75 |
| Phenol | DMF | K2CO3 | 100 | 8-16 | 55-70 |
| Thiophenol | DMF | K2CO3 | 80 | 4-8 | 70-85 |
| Ethanethiol | Acetonitrile | NaH | 60 | 3-6 | 65-80 |
Experimental Protocols
Protocol 1: Reaction with a Secondary Amine (Piperidine)
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-5-chloro-3-nitropyridine (1.0 eq).
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Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.1 M).
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Add piperidine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.2 eq) to anhydrous methanol.
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Stir the solution until the sodium methoxide is fully dissolved.
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Add 2-Amino-5-chloro-3-nitropyridine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for common experimental issues.
References
Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving electron-deficient pyridines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with an electron-deficient pyridine resulting in a low yield or failing altogether?
Answer:
Low yields or reaction failures are common when working with electron-deficient pyridines due to a combination of factors. The primary reasons include:
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[1][2][3] This is a well-documented issue, often referred to as the "2-pyridyl problem".[2]
-
Poor Substrate Reactivity: Electron-deficient pyridyl halides, especially chlorides, have a strong carbon-halogen bond.[4] This makes the initial and often rate-limiting oxidative addition step of the catalytic cycle more difficult compared to their bromo or iodo counterparts.[1][4]
-
Inefficient Transmetalation: The transfer of the electron-deficient pyridine group from the boronic acid or its derivative to the palladium complex can be slow.[2][3][5]
-
Protodeboronation: Pyridyl boronic acids are susceptible to a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][3]
To troubleshoot low yields, a systematic evaluation of your reaction components is crucial. Consider the following adjustments:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Switch to more active catalytic systems. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl chlorides.[1][4] These ligands help stabilize the active palladium species, prevent pyridine coordination, and promote the difficult oxidative addition step.[2][4] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[4]
-
Choice of Base: The base is critical for activating the boronic acid in the transmetalation step.[4] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4] If you observe protodeboronation, consider using a milder base like potassium fluoride (KF).[6]
-
Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[4] However, if protodeboronation is a significant issue, switching to anhydrous conditions can be beneficial.[2][6]
-
Reaction Temperature: For less reactive substrates like chloropyridines, higher reaction temperatures (e.g., 80-120 °C) may be necessary to drive the reaction to completion.[4]
Question 2: I'm observing significant formation of side products like homocoupled boronic acids and dehalogenated starting material. How can I minimize these?
Answer:
The formation of byproducts is a common challenge that can significantly reduce the yield of your desired product. Here’s how to address them:
-
Homocoupling: The formation of biaryl or bipyridyl impurities from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[3][6] To minimize this:
-
Dehalogenation: The starting pyridyl halide can undergo dehalogenation, where the halogen is replaced by a hydrogen atom. To mitigate this, you can:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction over dehalogenation.[2]
-
-
Protodeboronation: As mentioned earlier, this is a major side reaction for pyridyl boronic acids. To address this:
-
Use Boronic Esters or Trifluoroborates: Consider using more stable boron reagents like pinacol esters or potassium trifluoroborate salts, which are less prone to protodeboronation.[1][3]
-
Anhydrous Conditions: Employing anhydrous solvents can significantly reduce this side reaction as water is the proton source.[2][6]
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[6] Switching to a weaker base like KF can be beneficial.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of electron-deficient pyridines?
A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging couplings involving electron-deficient pyridines, especially chlorides, highly active catalyst systems are required. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are frequently successful.[1][4][7] These ligands are bulky and electron-rich, which helps to promote the challenging oxidative addition step and stabilize the active catalyst.[2][4]
Q2: What is the role of the base in the Suzuki coupling, and which one should I choose?
A2: The base plays a crucial role in the transmetalation step by activating the organoboron species.[8] For electron-deficient pyridines, strong yet non-nucleophilic bases are often preferred. The most commonly used and effective bases include:
-
Potassium Phosphate (K₃PO₄): A strong base that is often very effective, particularly for less reactive substrates.[2][3]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can provide high yields but is more expensive.[3]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice that can be effective in many cases.[3]
-
Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups or to minimize protodeboronation.[6][8]
Q3: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?
A3: While boronic acids are widely used, they can be unstable, especially electron-deficient heteroaryl boronic acids which are prone to protodeboronation.[1][3] Boronic esters, such as pinacol esters, and potassium trifluoroborate salts are generally more stable alternatives that can help to prevent this side reaction and improve reaction outcomes.[1][3]
Q4: How critical is it to maintain an inert atmosphere?
A4: Maintaining an inert atmosphere is critical for a successful Suzuki coupling reaction. The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized, leading to catalyst deactivation and the promotion of side reactions like the homocoupling of boronic acids.[4][6] It is essential to thoroughly degas all solvents and run the reaction under a positive pressure of an inert gas such as argon or nitrogen.[4][6]
Data Summary
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Electron-Deficient Pyridines
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[7] | Air-sensitive, higher cost.[7] | 1-2[7] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[7] | Air-sensitive, higher cost.[7] | 1-2[7] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[7] | Lower activity for challenging substrates, may require higher temperatures and be prone to deactivation with pyridinic substrates.[3][7] | 2-5[7] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[7] | May not be as active as Buchwald-type systems for electron-deficient chlorides.[7] | 2-5[7] |
Table 2: Common Bases for Suzuki Coupling of Electron-Deficient Pyridines
| Base | Equivalents | Common Solvent | General Effectiveness | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O[3] | Moderate to High | A common and cost-effective choice.[3] |
| Cs₂CO₃ | 2-3 | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[3] |
| K₃PO₄ | 2-3 | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[3] |
| Na₂CO₃ | 2-3 | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[3] |
Experimental Protocols
Detailed Methodology for a General Suzuki Coupling of a Chloropyridine with a Pyridylboronic Acid
This protocol describes a general method and may require optimization for specific substrates.
Materials:
-
Chloropyridine (1.0 equiv)
-
Pyridylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
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Anhydrous, degassed solvent (e.g., Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv), the pyridylboronic acid or ester (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[9]
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.[1][9]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe.[9] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3][6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6][9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][6]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps for electron-deficient pyridines.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling of electron-deficient pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
improving the yield of 2,3-diaminopyridine synthesis from 2-Amino-5-chloro-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,3-diaminopyridine from 2-Amino-5-chloro-3-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving reaction yield and product purity.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the reduction of 2-Amino-5-chloro-3-nitropyridine can stem from several factors. Below is a systematic approach to troubleshoot this issue.
1. Incomplete Reaction:
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Insufficient Reaction Time or Temperature: The reduction of the nitro group may be slow. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.
-
Poor Reagent Activity: The activity of the reducing agent is crucial. For instance, if using iron powder, ensure it is finely divided (reduced iron) and activated, typically with a small amount of acid.
2. Degradation of Starting Material or Product:
-
Harsh Reaction Conditions: Exceedingly high temperatures or highly concentrated acids can lead to the degradation of the pyridine ring or side reactions. A controlled temperature, for example, below 60°C, is often recommended to prevent side reactions.[1]
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Air Oxidation: Diaminopyridines can be susceptible to air oxidation, which can result in discoloration and the formation of impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
3. Suboptimal Reagent Stoichiometry:
-
Insufficient Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion. The stoichiometry should be carefully calculated based on the reaction mechanism.
4. Issues with Scale-Up:
-
It has been noted that attempts to reduce larger quantities of similar amino-nitro compounds can lead to lower yields.[2] When scaling up, it is crucial to ensure efficient stirring and heat transfer to maintain homogenous reaction conditions.
A decision tree to guide your troubleshooting process for low yield is provided below.
Question: My final product is discolored (yellow or brown) and has a low melting point. What is the cause and how can I purify it?
Answer:
Discoloration and a depressed melting point are classic signs of impurities.
-
Probable Cause 1: Oxidation: As mentioned, 2,3-diaminopyridine can oxidize when exposed to air, leading to colored impurities.
-
Probable Cause 2: Residual Starting Material or Intermediates: Incomplete reduction can leave unreacted 2-Amino-5-chloro-3-nitropyridine or partially reduced intermediates in your product.
-
Probable Cause 3: Side-Products: Over-reduction or other side reactions can generate impurities that are difficult to separate.
Solutions for Purification:
-
Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
-
Activated Charcoal Treatment: To remove colored impurities, you can treat a solution of the crude product with a small amount of activated charcoal. The solution is briefly heated with the charcoal and then hot-filtered to remove the charcoal before allowing the solution to cool for recrystallization. Use charcoal sparingly as it can also adsorb the desired product.[1]
-
Column Chromatography: For impurities with similar polarity to the product, column chromatography on silica gel or alumina can be an effective separation technique. A suitable eluent system can be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2-Amino-5-chloro-3-nitropyridine?
A1: The reduction of the nitro group in similar compounds is typically achieved through several methods. The most common include:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. This method is often clean and high-yielding.
-
Metal/Acid Reduction: A widely used and cost-effective method involves using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid.[2][3] An iron/hydrochloric acid-catalyzed reduction of the analogous 2-amino-5-bromo-3-nitropyridine has been reported to give a 78% yield.[4]
-
Stannous Chloride Reduction: Reduction with stannous chloride (SnCl₂) in concentrated hydrochloric acid is another effective method.[5]
Q2: How does the chloro-substituent affect the reaction?
A2: The chloro group is an electron-withdrawing group, which can influence the reactivity of the pyridine ring. During the reduction of the nitro group, the chloro group is generally expected to remain intact under standard catalytic hydrogenation or metal/acid reduction conditions. However, under very harsh conditions or with specific catalysts, dehalogenation could be a potential side reaction.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Nitro Compounds: 2-Amino-5-chloro-3-nitropyridine is a nitroaromatic compound and should be handled with care as such compounds can be energetic.
-
Acids: Concentrated acids like hydrochloric and sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Gas: If performing catalytic hydrogenation, hydrogen is highly flammable and forms explosive mixtures with air. Ensure the apparatus is properly set up and there are no sources of ignition.
-
Heavy Metals: If using tin or other heavy metal reagents, be aware of their toxicity and dispose of the waste according to institutional guidelines.
Data Presentation
Table 1: Comparison of Reduction Methods for Analagous Nitro-pyridines
| Reducing Agent/System | Substrate | Yield (%) | Reference | Notes |
| Reduced Iron / HCl | 2-Amino-5-bromo-3-nitropyridine | 78 | [4] | A cost-effective and efficient method. |
| Reduced Iron / Acidified Ethanol | 2-Amino-3-nitropyridine | Variable | [2] | A classic method for nitro group reduction. |
| Tin / HCl | 2-Amino-3-nitropyridine | Variable | [2][3] | Another common metal/acid reduction system. |
| Stannous Chloride / HCl | 2-Amino-3-nitropyridine | Variable | [2] | Effective for nitro group reduction.[5] |
| Al-Ni Alloy / NaOH | 2-Amino-5-chloro-3-nitropyridine | Variable | [2] | Gives an inferior product and is only suitable for small quantities.[2] |
| Catalytic Hydrogenation (Pd-SrCO₃) | 2-Amino-5-bromo-3-nitropyridine | Good | [6] | A clean method, but requires specialized equipment. |
Experimental Protocols
Protocol 1: Reduction of 2-Amino-5-bromo-3-nitropyridine with Iron/HCl (Adapted for 2-Amino-5-chloro-3-nitropyridine)
This protocol is adapted from a reported procedure for a structurally similar compound and should be optimized for the specific substrate.[4]
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Charging: To the flask, add 2-Amino-5-chloro-3-nitropyridine (1 equivalent), reduced iron powder (e.g., 3-5 equivalents), ethanol, and water.
-
Reaction Initiation: Begin stirring the mixture and add a catalytic amount of concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (or a suitable temperature determined by optimization studies, e.g., on a steam bath) for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture and filter it to remove the iron salts.
-
Wash the iron residue with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The residue can be dissolved in water and the pH adjusted to be basic to precipitate the crude product.
-
-
Purification: The crude 2,3-diaminopyridine can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
The general workflow for this synthesis is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Amino-5-chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-chloro-3-nitropyridine. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common challenges.
Problem 1: Low or No Precipitation of the Product After Neutralization
-
Question: I've completed my reaction and neutralized the mixture with a base (e.g., NaOH), but my product is not precipitating out of the aqueous solution. What should I do?
-
Answer:
-
Verify pH: Ensure the pH of the solution is indeed at the optimal point for your product's precipitation. For many pyridine derivatives, a pH of 7-9 is a good starting point, but this can vary. Use a calibrated pH meter for accurate measurement. In some cases, adjusting the pH to 11 with aqueous sodium hydroxide has been shown to precipitate the product.[1][2]
-
Product Solubility: Your product might be more soluble in the aqueous medium than anticipated. Try cooling the mixture in an ice bath to decrease solubility.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous mixture. This increases the ionic strength of the solution, which can decrease the solubility of your organic product and promote precipitation.
-
Extraction: If precipitation is unsuccessful, your product may be amenable to liquid-liquid extraction. Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer.[3]
-
Check for Volatility: In some cases, related compounds have been noted to be volatile. Ensure that you haven't lost your product during any heating or concentration steps.[4]
-
Problem 2: Formation of an Emulsion During Extraction
-
Question: When I try to perform a liquid-liquid extraction, a stable emulsion has formed between the aqueous and organic layers, making separation impossible. How can I break this emulsion?
-
Answer:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, emulsions will break on their own with time.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or a plug of glass wool. This can sometimes physically disrupt the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This can minimize emulsion formation from the outset.
-
Problem 3: The Product Precipitates as an Oil or a Gummy Solid
-
Question: My product has "oiled out" or precipitated as a sticky, unmanageable solid instead of a crystalline powder. How can I isolate it in a more usable form?
-
Answer:
-
Solvent Trituration: Try to induce crystallization by adding a small amount of a solvent in which your product is poorly soluble (an "anti-solvent") and scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Redissolve and Re-precipitate: If the product has oiled out, try warming the mixture to redissolve it and then allow it to cool very slowly, perhaps in a controlled cooling bath or by leaving it to stand at room temperature overnight. Seeding with a small crystal of the pure product, if available, can also help.
-
Solvent Switch: If the initial precipitation method is problematic, consider performing an extraction instead. After extracting the product into an organic solvent, you can dry the organic layer, concentrate it, and then attempt recrystallization from a different solvent system. Common recrystallization solvents for similar compounds include ethanol, ethyl acetate/hexanes, and water.[4][5]
-
Problem 4: The Isolated Product is Impure
-
Question: After workup, my product is contaminated with starting materials or side products. What are the best purification strategies?
-
Answer:
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is crucial. A good recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should either be very soluble or insoluble at all temperatures. For pyridine derivatives, common solvents include ethanol, ethyl methyl ketone, benzene, and mixtures like hexane/acetone or hexane/THF.[4][5]
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, flash column chromatography on silica gel is a powerful purification technique. A typical eluent system for products of nucleophilic aromatic substitution on nitropyridines is a mixture of ethyl acetate and hexanes.[3]
-
Acid-Base Wash: If your impurities are acidic or basic, you can use an acid-base wash during the extraction process to remove them. For example, washing the organic layer with a dilute acid solution will remove basic impurities, while a dilute base wash will remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a nucleophilic aromatic substitution (SNAr) reaction on 2-Amino-5-chloro-3-nitropyridine?
A1: A typical SNAr reaction might involve reacting 2-Amino-5-chloro-3-nitropyridine with a nucleophile in a suitable solvent. After the reaction is complete, a common workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with water, and dried.
-
If the product does not precipitate, perform a liquid-liquid extraction with an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at its boiling point. A general rule of thumb is "like dissolves like." Polar compounds tend to recrystallize well from polar solvents, and nonpolar compounds from nonpolar solvents. It is often necessary to test a range of solvents or solvent mixtures to find the optimal conditions. For pyridine derivatives, ethanol, ethyl methyl ketone, and mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes) are often successful.[4][5]
Q3: What are some common side products in reactions involving 2-Amino-5-chloro-3-nitropyridine and how can I minimize them?
A3: In reactions like nitration of 2-amino-5-chloropyridine to form the title compound, a common side product is the isomeric 2-amino-5-chloro-x-nitropyridine. Careful control of reaction temperature and the rate of addition of nitrating agents can help to improve selectivity. In nucleophilic substitution reactions, if there are other potential leaving groups on the pyridine ring, you may see substitution at other positions. The strong activating effect of the nitro group generally directs nucleophilic attack to the positions ortho and para to it. Over-reaction, leading to multiple substitutions, can be a problem if the reaction conditions are too harsh or the reaction time is too long. Monitoring the reaction by TLC or LC-MS is crucial to stop the reaction at the optimal time.
Q4: Can the nitro group be reduced, and what is the workup for that reaction?
A4: Yes, the nitro group can be reduced to an amino group, often using reagents like iron powder in acidic ethanol or stannous chloride. A typical workup for a reduction using iron is as follows:
-
After the reaction is complete, filter the hot reaction mixture to remove the iron catalyst.
-
Wash the iron residue with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent to dryness.
-
The resulting residue can then be purified by recrystallization, often from water or an alcohol-water mixture.[4]
Quantitative Data Summary
| Reaction Type | Starting Material | Product | Yield (%) | Reference |
| Nitration | 2-Amino-5-chloropyridine | 2-Amino-5-chloro-3-nitropyridine | 67% | [1] |
| Reduction | 2-Chloro-3-nitropyridine | 2-Chloro-3-aminopyridine | 98% | [6] |
| Chlorination | 2-Aminopyridine | 2-Amino-5-chloropyridine | 71.6% | [7] |
Experimental Protocols
Protocol 1: General Workup for Product Precipitation by Neutralization
This protocol is adapted from the synthesis of 2-Amino-5-chloro-3-nitropyridine.[1][2]
-
Upon completion of the reaction (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
While continuing to stir, slowly add an aqueous solution of sodium hydroxide (e.g., 10 M NaOH) dropwise to adjust the pH to the desired value for precipitation (e.g., pH 11).
-
Continue stirring the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the product under reduced pressure, for example, in a vacuum oven at 50 °C, until a constant weight is achieved.
Protocol 2: General Workup by Extraction for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guide for the workup of SNAr reactions where the product is soluble in organic solvents.[3]
-
After the reaction is deemed complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a high-boiling polar solvent like DMF or DMSO, dilute the reaction mixture with a larger volume of water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workup workflow for reactions involving 2-Amino-5-chloro-3-nitropyridine.
Caption: Decision-making process for troubleshooting low product precipitation.
References
- 1. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
- 2. 2-Amino-5-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling with 2-Amino-5-chloro-3-nitropyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Amino-5-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using 2-Amino-5-chloro-3-nitropyridine as a substrate in cross-coupling reactions?
A1: The primary challenges stem from the inherent properties of the substrate:
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the strong C-Cl bond, which makes the oxidative addition to the palladium(0) catalyst the rate-limiting step.[1][2]
-
Electron-Deficient Ring: The pyridine nitrogen and the strongly electron-withdrawing nitro group make the ring highly electron-deficient. While this can activate the C-Cl bond towards oxidative addition, it also makes the ring susceptible to other reactions.
-
Potential for Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, potentially leading to deactivation or undesired reaction pathways. This is a known issue referred to as the "2-pyridyl problem".[3][4]
-
Nitro Group Sensitivity: The nitro group may be sensitive to certain reaction conditions and can sometimes be reduced, leading to unwanted byproducts.
Q2: Which type of cross-coupling reaction is most suitable for functionalizing this substrate?
A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options.
-
Suzuki-Miyaura Coupling: This is an excellent choice for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is one of the most robust and widely used cross-coupling reactions.[5][6]
-
Buchwald-Hartwig Amination: Ideal for forming C-N bonds with a wide variety of primary and secondary amines. Given the substrate already contains an amino group, this is typically used to introduce a different amino moiety.[7][8]
-
Sonogashira Coupling: This is the preferred method for forming C-C bonds with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst.[9][10]
Q3: Do I need to protect the amino group on the pyridine ring before performing the cross-coupling?
A3: Generally, it is not necessary. Many modern palladium-catalyzed cross-coupling reactions, particularly Suzuki couplings, are tolerant of free amino groups.[5] Attempting the reaction without a protecting group is a good first step. If catalyst inhibition or side reactions involving the amine are observed, then protection (e.g., as an acetamide) may be considered.
Q4: What is the best starting point for catalyst and ligand selection?
A4: For activating the C-Cl bond on this electron-deficient pyridine, highly active catalyst systems are required.
-
Catalyst Precursor: Pre-formed palladium(II) precatalysts like G3 or G4 palladacycles are often more reliable and efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]
-
Ligands: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are critical. For Suzuki and Buchwald-Hartwig reactions, SPhos , XPhos , or RuPhos are excellent starting points due to their proven effectiveness with heteroaryl chlorides.[1][2] For Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₂Cl₂ with a copper(I) salt is standard.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem 1: Low to No Conversion or Yield
This is the most common issue when working with chloropyridines.[2] A systematic approach is necessary to identify the cause.
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | The catalyst system is not active enough to break the C-Cl bond. Switch to a more robust system. Use a modern palladacycle precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich ligand like XPhos or SPhos.[2] Consider increasing catalyst loading from 1-2 mol% to 3-5 mol%. |
| Ineffective Base | The base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[13] Screen stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][14] Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Inadequate Reaction Temperature | Oxidative addition to a C-Cl bond often requires significant thermal energy. Increase the reaction temperature, typically in the range of 80-120 °C.[2] Consider using a higher-boiling solvent like dioxane, toluene, or t-butanol. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times. |
| Catalyst Deactivation | The active Pd(0) species is sensitive to oxygen.[2] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Impurities in starting materials can also poison the catalyst; purify reagents if necessary. |
| Poor Reagent Quality | Boronic acids can degrade over time. Use fresh, high-purity boronic acid or consider using the more stable pinacol boronate esters. Ensure amines and solvents are anhydrous.[14] |
Problem 2: Significant Formation of Byproducts
| Potential Cause | Recommended Solution |
| Hydrodehalogenation (Ar-H formation) | The chloro-group is replaced by a hydrogen atom. This side reaction is often competitive with the desired coupling. Use bulky, electron-rich ligands (e.g., SPhos, RuPhos) which are known to accelerate the desired reductive elimination over side reactions.[1] Ensure the base is completely anhydrous, as moisture can be a proton source. |
| Protodeboronation (Suzuki, Ar-H formation) | The boronic acid is converted to the corresponding arene. This is often caused by excess water or a base that is too nucleophilic.[2] Use anhydrous solvents. Using boronic esters (e.g., pinacol esters) can increase stability against this pathway. |
| Homocoupling (Ar-Ar or Ar'-Ar' formation) | This can be promoted by the presence of oxygen or catalyzed by palladium.[2] Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere. |
| Reduction of Nitro Group | The nitro group is reduced to an amino or other functional group. Avoid overly harsh conditions or reagents that can act as reducing agents. If this is a persistent issue, an alternative synthetic route that introduces the nitro group after the coupling step may be necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-5-chloro-3-nitropyridine.
-
Reagent Preparation:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-Amino-5-chloro-3-nitropyridine (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2.2-5.5 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 100-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[14]
-
Visual Guides
Caption: Troubleshooting flowchart for low conversion issues.
Caption: General workflow for catalyst and condition selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Amino-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Amino-5-chloro-3-nitropyridine. Due to the limited availability of public experimental spectra for the title compound, this guide leverages data from structurally related pyridine derivatives to predict and understand its NMR properties. This approach offers valuable insights for researchers working on the synthesis, identification, and characterization of this and similar molecules.
Predicted ¹H and ¹³C NMR Spectral Data for 2-Amino-5-chloro-3-nitropyridine
The molecular structure and numbering convention for 2-Amino-5-chloro-3-nitropyridine are depicted in the diagram below.
Caption: Molecular structure and atom numbering of 2-Amino-5-chloro-3-nitropyridine.
Comparative NMR Data of Structurally Related Pyridine Derivatives
To provide a framework for the spectral analysis of 2-Amino-5-chloro-3-nitropyridine, the following tables summarize the experimental ¹H and ¹³C NMR data for closely related compounds. These alternatives allow for a systematic evaluation of the electronic effects of the amino, chloro, and nitro substituents on the pyridine ring.
Table 1: ¹H NMR Data of 2-Amino-5-chloro-3-nitropyridine and Related Compounds
| Compound | H4 (ppm) | H6 (ppm) | Other Protons (ppm) | Solvent |
| 2-Amino-5-chloro-3-nitropyridine (Predicted) | ~8.4 | ~8.6 | NH₂: broad signal | CDCl₃/DMSO-d₆ |
| 2-Amino-5-chloropyridine | 7.4-7.5 | 8.0-8.1 | NH₂: broad signal | CDCl₃ |
| 2-Chloro-3-nitropyridine | 7.51 | 8.64 | 8.25 (H5) | CDCl₃ |
| 2-Amino-3-nitropyridine | 7.2-7.4 | 8.2-8.4 | 8.5-8.6 (H4), NH₂: broad signal | CDCl₃/DMSO-d₆ |
Table 2: ¹³C NMR Data of 2-Amino-5-chloro-3-nitropyridine and Related Compounds
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Solvent |
| 2-Amino-5-chloro-3-nitropyridine (Predicted) | ~155 | ~135 | ~138 | ~120 | ~148 | CDCl₃/DMSO-d₆ |
| 2-Amino-5-chloropyridine | 158.2 | 109.1 | 138.6 | 126.5 | 147.9 | CDCl₃ |
| 2-Chloro-3-nitropyridine | 151.0 | 132.8 | 124.6 | 136.2 | 152.9 | CDCl₃ |
| 2-Amino-3-nitropyridine | 159.9 | 129.5 | 135.5 | 115.1 | 152.1 | DMSO-d₆ |
Experimental Protocols
A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives is outlined below.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample of 2-Amino-5-chloro-3-nitropyridine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Data Acquisition:
The following parameters are typical for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) to elucidate the connectivity of the atoms.
Logical Workflow for NMR Characterization
The process of characterizing a substituted pyridine like 2-Amino-5-chloro-3-nitropyridine using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.
Caption: A streamlined workflow for the ¹H and ¹³C NMR characterization of novel compounds.
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 2-Amino-5-chloro-3-nitropyridine and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the mass spectrometric behavior of closely related compounds is paramount for accurate identification, characterization, and quantification. This guide provides a comparative analysis of the mass spectrometry of 2-Amino-5-chloro-3-nitropyridine and its derivatives, offering insights into their fragmentation patterns and providing a foundational experimental protocol for their analysis.
Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) and structural information for 2-Amino-5-chloro-3-nitropyridine and two of its key structural relatives. The data for the derivatives provide a crucial baseline for predicting the fragmentation of the primary compound of interest.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Ionization Method |
| 2-Amino-5-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | 173.56[1] | Predicted: 173/175 (M+), 156, 143, 127, 111, 99 | Electron Ionization (EI) / Electrospray Ionization (ESI) |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54[2] | 158/160 (M+), 112, 85, 76, 50[2] | Gas Chromatography-Mass Spectrometry (GC-MS)[2] |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | Data from LC-MS/MS validation available, specific fragments not detailed[3] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3] |
Proposed Fragmentation Pathway of 2-Amino-5-chloro-3-nitropyridine
The fragmentation of 2-Amino-5-chloro-3-nitropyridine under mass spectrometry is anticipated to be a complex process influenced by the interplay of its functional groups. The following diagram illustrates a predicted fragmentation pathway based on general fragmentation rules for aromatic, nitro, amino, and halogenated compounds.
References
- 1. 2-氨基-5-氯-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing reactivity of 2-Amino-5-chloro-3-nitropyridine with 2-amino-5-bromo-3-nitropyridine
Unraveling the Reactivity of Halogenated 2-Aminonitropyridines: A Comparative Analysis
The primary mode of reaction for these compounds is nucleophilic aromatic substitution (SNAr), where the halogen at the 5-position is displaced by a nucleophile.[1] The electron-withdrawing nitro group at the 3-position, along with the pyridine nitrogen, significantly activates the ring towards such nucleophilic attack.[1]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The inherent reactivity of the carbon-halogen bond is the decisive factor in SNAr reactions. For nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile on the carbon bearing the leaving group. The electronegativity and the ability of the leaving group to stabilize the negative charge in the transition state are key.
Generally, in SNAr reactions, the reactivity of halogens as leaving groups follows the order: F > Cl > Br > I. This trend is primarily governed by the electronegativity of the halogen, which polarizes the C-X bond, making the carbon more susceptible to nucleophilic attack. Based on this principle, 2-amino-5-chloro-3-nitropyridine is expected to be more reactive than 2-amino-5-bromo-3-nitropyridine in nucleophilic aromatic substitution reactions.
| Feature | 2-Amino-5-chloro-3-nitropyridine | 2-Amino-5-bromo-3-nitropyridine | Rationale |
| Expected SNAr Reactivity | Higher | Lower | The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon more electrophilic and susceptible to nucleophilic attack. |
| C-X Bond Strength | Stronger (C-Cl) | Weaker (C-Br) | The C-Cl bond is generally stronger than the C-Br bond. |
| Leaving Group Ability (in SNAr) | Better | Poorer | In the context of SNAr, the ability of the halogen to withdraw electron density from the ring is a dominant factor. |
It is crucial to note that while the chloro derivative is anticipated to be more reactive in SNAr, the bromo analogue can be the preferred substrate in other types of reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). In these cases, the weaker C-Br bond facilitates the oxidative addition step, making the bromo-compound more reactive.[2]
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction with a common nucleophile, such as piperidine, using UV-Vis spectrophotometry.[1]
Kinetic Analysis of Nucleophilic Aromatic Substitution
Objective: To determine the second-order rate constants for the reaction of 2-amino-5-chloro-3-nitropyridine and 2-amino-5-bromo-3-nitropyridine with piperidine.
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
2-Amino-5-bromo-3-nitropyridine
-
Piperidine
-
Anhydrous, non-protic solvent (e.g., Dioxane, Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostated cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the electrophile (either the chloro- or bromo-pyridine) of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent.
-
Prepare a stock solution of piperidine of a known concentration (e.g., 0.1 M) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25°C).
-
In a cuvette, place a known volume of the electrophile stock solution and dilute with the solvent.
-
Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance of the solution at the wavelength corresponding to the maximum absorbance (λmax) of the product, which will be different from the starting materials.
-
Continue to record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this line will be -kobs.
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of piperidine used: k2 = kobs / [Piperidine].
-
Repeat the experiment for both the chloro- and bromo-pyridines under identical conditions to obtain a direct comparison of their reactivities.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of nucleophilic aromatic substitution and a proposed workflow for the comparative reactivity study.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for comparing the reactivity of the two pyridine derivatives.
References
Comparative Guide to the Kinetics of Nucleophilic Substitution on Chloronitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of nucleophilic aromatic substitution (SNAr) reactions on various chloronitropyridine isomers. A thorough understanding of the reaction rates and mechanisms is critical for the rational design and optimization of synthetic routes in pharmaceutical and materials science, where substituted pyridines are key structural motifs. This document summarizes quantitative kinetic data, details established experimental protocols, and presents visualizations of the reaction mechanisms and experimental workflows.
Introduction to Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic aromatic substitution on the pyridine ring is a fundamental reaction in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of strongly electron-withdrawing groups, such as a nitro group (-NO₂). The position of the nitro group relative to the chloro leaving group significantly influences the reaction rate by stabilizing the intermediate Meisenheimer complex.
The generally accepted mechanism for these reactions is a two-step addition-elimination process. In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. In the second, faster step, the chloride ion is expelled, restoring the aromaticity of the pyridine ring.
Quantitative Comparison of Reactivity
The rate of nucleophilic substitution on chloronitropyridines is highly dependent on the isomeric position of the chloro and nitro substituents, the nature of the nucleophile, and the solvent. Below are tables summarizing second-order rate constants (k₂) and activation parameters for the reactions of various chloronitropyridines with different nucleophiles.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C [1]
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Table 2: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines in DMSO at 45°C [2]
| Nucleophile (Aniline) | k₂ (x 10⁴ M⁻¹s⁻¹) |
| p-OCH₃ | 10.3 |
| p-CH₃ | 6.46 |
| H | 2.51 |
| p-Cl | 1.15 |
| m-Cl | 0.63 |
Table 3: Third-Order Rate Constants and Activation Parameters for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C [3]
| Substrate | Overall third-order rate constant (M⁻²s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
| 2-Cyano-N-methylpyridinium iodide | 1.2 x 10⁻² | 12.5 | -22.1 |
| 4-Cyano-N-methylpyridinium iodide | 1.2 x 10⁻² | 13.1 | -20.0 |
| 2-Fluoro-N-methylpyridinium iodide | 2.5 x 10⁻⁴ | 14.2 | -21.4 |
| 2-Chloro-N-methylpyridinium iodide | 2.2 x 10⁻⁴ | 14.9 | -19.3 |
| 2-Bromo-N-methylpyridinium iodide | 2.1 x 10⁻⁴ | 15.2 | -18.5 |
| 2-Iodo-N-methylpyridinium iodide | 2.0 x 10⁻⁴ | 15.9 | -16.6 |
Experimental Protocols
The following is a detailed methodology for a representative experiment to determine the second-order rate constant of the reaction between a chloronitropyridine and a nucleophile using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of different chloronitropyridine isomers with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
Chloronitropyridine isomers (e.g., 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, 4-chloro-3-nitropyridine)
-
Piperidine (freshly distilled)
-
Anhydrous ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each chloronitropyridine isomer (e.g., 1 x 10⁻⁴ M) in anhydrous ethanol.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 5 x 10⁻² M, 0.1 M) in anhydrous ethanol.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This is determined by recording the full UV-Vis spectrum of the starting materials and the product.
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 40°C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the chloronitropyridine stock solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Add a known volume of the piperidine solution to the cuvette, quickly mix the contents, and start recording the absorbance at the chosen wavelength as a function of time. The reaction is carried out under pseudo-first-order conditions with the concentration of piperidine being in large excess over the concentration of the chloronitropyridine.
-
Continue recording the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine (kobs = k₂[Piperidine]).
-
Perform this entire procedure for each of the chloronitropyridine isomers to be compared.
-
Visualizations
To visualize the underlying principles and the experimental approach to studying these reactions, the following diagrams are provided.
References
A Comparative Guide: HPLC and TLC Analysis for Monitoring 2-Amino-5-chloro-3-nitropyridine Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for drug discovery and development, real-time monitoring of reaction progress is crucial for optimizing yields, minimizing impurities, and ensuring batch-to-batch consistency. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for monitoring the progress of reactions involving 2-Amino-5-chloro-3-nitropyridine. We present detailed experimental protocols and illustrative data to aid in the selection of the most appropriate method for your research needs.
Introduction to the Analytical Challenge
2-Amino-5-chloro-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds. A common transformation of this molecule is the Suzuki-Miyaura cross-coupling reaction, where the chloro substituent is replaced with an aryl group. Monitoring the consumption of the starting material and the formation of the product is essential for determining the reaction endpoint. Both HPLC and TLC can be employed for this purpose, each offering distinct advantages and disadvantages in terms of speed, cost, and quantitative accuracy.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution, sensitivity, and quantitative accuracy, making it a powerful tool for in-depth reaction analysis. A reverse-phase HPLC method is generally suitable for the separation of the relatively polar 2-Amino-5-chloro-3-nitropyridine from its less polar product.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (with 0.1% Formic Acid) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 950 µL) to a final volume of 1 mL.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and simple method for qualitative reaction monitoring. It is particularly useful for quickly assessing the presence or absence of starting material and the formation of the product.
Materials and Procedure:
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Hexanes:Ethyl Acetate (7:3 v/v) with 0.5% Triethylamine. The addition of a small amount of triethylamine can help to reduce tailing of the basic pyridine compounds. |
| Chamber Preparation | Line the TLC chamber with filter paper and saturate with the mobile phase for at least 15 minutes before use. |
| Spotting | Using a capillary tube, spot the reaction mixture, the starting material standard, and a co-spot (reaction mixture and starting material in the same spot) on the baseline of the TLC plate. |
| Development | Place the spotted TLC plate in the saturated chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate. |
| Visualization | Visualize the separated spots under UV light (254 nm). |
Comparative Data Presentation
The following table summarizes the expected chromatographic data for the Suzuki coupling of 2-Amino-5-chloro-3-nitropyridine with phenylboronic acid, based on typical results for similar compounds.
| Compound | HPLC Retention Time (Rt) (min) | TLC Retention Factor (Rf) |
| 2-Amino-5-chloro-3-nitropyridine (Starting Material) | ~ 3.5 | ~ 0.4 |
| 2-Amino-3-nitro-5-phenylpyridine (Product) | ~ 5.8 | ~ 0.6 |
Method Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Analysis Time | Longer (typically 10-30 minutes per sample) | Faster (typically 5-20 minutes per plate) |
| Cost | Higher initial instrument cost and ongoing solvent/column costs | Lower cost of plates and solvents |
| Resolution | High resolution, capable of separating complex mixtures | Lower resolution, may not separate closely related impurities |
| Quantitation | Highly quantitative, provides accurate concentration data | Primarily qualitative, semi-quantitative at best |
| Sensitivity | High sensitivity, can detect trace components | Lower sensitivity |
| Solvent Consumption | Higher solvent consumption per analysis | Lower solvent consumption |
| Ease of Use | Requires more training and expertise | Relatively simple to perform |
Logical Workflow for Reaction Analysis
The following diagram illustrates a logical workflow for utilizing both HPLC and TLC in monitoring the progress of a chemical reaction.
Caption: Workflow for reaction monitoring using HPLC and TLC.
Signaling Pathway of a Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the key steps in the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion
Both HPLC and TLC are valuable techniques for monitoring the progress of reactions involving 2-Amino-5-chloro-3-nitropyridine. The choice between the two methods depends on the specific requirements of the analysis. For rapid, qualitative checks on reaction completion, TLC is an excellent, low-cost option. For detailed kinetic studies, impurity profiling, and precise quantitative analysis, HPLC is the superior method. In many research and development settings, a combination of both techniques provides a comprehensive and efficient approach to reaction monitoring, with TLC being used for frequent, quick checks and HPLC for more detailed analysis at key time points.
comparative yield analysis of different synthetic routes to substituted pyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of molecular design and discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, and the choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides a comparative analysis of four prominent methods for synthesizing substituted pyridines: the Hantzsch, Bohlmann-Rahtz, Kröhnke, and Guareschi-Thorpe syntheses. We present a head-to-head comparison of their performance, supported by experimental data and detailed protocols.
Comparative Yield Analysis
The following table summarizes the typical yields, reaction conditions, and key features of the four synthetic routes, providing a quantitative basis for comparison.
| Synthetic Route | Typical Product | Starting Materials | Solvents | Reaction Conditions | Typical Yield (%) |
| Hantzsch Pyridine Synthesis | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Ethanol | Reflux | ~45%[1] |
| Bohlmann-Rahtz Pyridine Synthesis | 2,3,6-Trisubstituted Pyridines | Enamines, Ethynylketones | Toluene, Ethanol | Heat, Acid or Lewis acid catalysis | 65-95%[2] |
| Kröhnke Pyridine Synthesis | 2,4,6-Triphenylpyridine | Chalcone, N-Phenacylpyridinium bromide, Ammonium acetate | Glacial Acetic Acid or Solvent-free | Heat | 93-98%[3][4] |
| Guareschi-Thorpe Pyridine Synthesis | 3-Cyano-4-methyl-6-phenyl-2-pyridone | Ethyl cyanoacetate, Acetylacetone, Ammonium carbonate | Ethanol/Water | 80 °C | High (~56% for a related mechanochemical synthesis)[5][6] |
Experimental Protocols
Detailed methodologies for a representative synthesis of a substituted pyridine using each of the four methods are provided below.
Hantzsch Pyridine Synthesis: Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol describes the classical Hantzsch condensation to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (1.16 g, 15 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.
-
Add ammonium acetate to the solution.
-
Reflux the mixture with stirring for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate as a crystalline solid.[1]
Note: Modern variations of the Hantzsch synthesis, such as using microwave irradiation or greener solvents, have been reported to significantly increase yields to over 90%.[7][8]
Bohlmann-Rahtz Pyridine Synthesis: A General Protocol for 2,3,6-Trisubstituted Pyridines
This synthesis offers a direct route to pyridines without the need for a separate oxidation step.
Materials:
-
An enamine (e.g., ethyl 3-aminocrotonate)
-
An ethynylketone (e.g., 1-phenyl-2-propyn-1-one)
-
Toluene
-
Acid catalyst (e.g., acetic acid or a Lewis acid like zinc bromide)
Procedure:
-
Dissolve the enamine and the ethynylketone in toluene in a round-bottom flask.
-
Add a catalytic amount of the acid.
-
Heat the mixture to reflux. The reaction involves an initial Michael addition followed by cyclodehydration.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2,3,6-trisubstituted pyridine.[2]
Kröhnke Pyridine Synthesis: 2,4,6-Triphenylpyridine
Known for its high yields and atom economy, the Kröhnke synthesis is a powerful tool for preparing polysubstituted pyridines.[9]
Materials:
-
N-Phenacylpyridinium bromide (1.0 equivalent)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equivalent)
-
Ammonium acetate (10 equivalents)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[3]
A highly efficient solvent-free variation of this reaction involves heating a mixture of a chalcone and ammonium acetate, affording excellent yields.[4]
Guareschi-Thorpe Pyridine Synthesis: A General Protocol for Hydroxy-cyanopyridines
This method provides a straightforward route to functionalized 2-pyridones.[5]
Materials:
-
A 1,3-dicarbonyl compound (e.g., acetylacetone) (1 mmol)
-
An alkyl cyanoacetate (e.g., ethyl cyanoacetate) (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
In a flask, combine the 1,3-dicarbonyl compound, alkyl cyanoacetate, and ammonium carbonate in an ethanol/water mixture.
-
Stir the mixture at 80 °C.
-
The product will begin to solidify during the reaction.
-
Monitor the reaction completion using TLC.
-
After the reaction is complete, add cold water to the mixture.
-
Filter the precipitated solid product, wash with water, and dry. The product is often pure enough without further purification.[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: General workflow of the Hantzsch Pyridine Synthesis.
Caption: General workflow of the Bohlmann-Rahtz Pyridine Synthesis.
Caption: General workflow of the Kröhnke Pyridine Synthesis.
Caption: General workflow of the Guareschi-Thorpe Pyridine Synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to potent imidazo[4,5-b]pyridine-based kinase inhibitors, focusing on the validation of 2-Amino-5-chloro-3-nitropyridine as a key starting material. We present a detailed experimental protocol for a plausible synthesis utilizing this scaffold and compare it with an alternative, well-documented approach using a structurally related precursor. The comparison includes quantitative data on reaction yields, purity, and biological activity, offering valuable insights for the strategic design and synthesis of novel kinase inhibitors.
Introduction
Imidazo[4,5-b]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The synthesis of these compounds often relies on the strategic functionalization of substituted aminopyridines. This guide evaluates the use of 2-Amino-5-chloro-3-nitropyridine as a versatile starting material for the construction of dual FLT3/Aurora kinase inhibitors and compares it with a validated synthesis starting from 2-Amino-4,5-dichloro-3-nitropyridine.
FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are key regulators of cell proliferation and differentiation, and their dysregulation is implicated in various malignancies, particularly acute myeloid leukemia (AML)[1][2]. The development of dual inhibitors targeting both kinases is a promising therapeutic strategy to overcome drug resistance[3].
Signaling Pathway of FLT3 and Aurora Kinases
Caption: Simplified signaling pathways of FLT3 and Aurora kinases.
Synthetic Approaches and Experimental Protocols
This section details two synthetic routes to imidazo[4,5-b]pyridine-based kinase inhibitors. The primary method outlines a proposed synthesis starting from 2-Amino-5-chloro-3-nitropyridine, while the alternative method describes a validated synthesis from 2-Amino-4,5-dichloro-3-nitropyridine[4].
Primary Method: Synthesis via 2-Amino-5-chloro-3-nitropyridine
This proposed three-step synthesis involves an initial nucleophilic aromatic substitution (SNAr), followed by reduction of the nitro group and subsequent cyclization to form the imidazo[4,5-b]pyridine core.
Caption: Proposed synthesis workflow starting from 2-Amino-5-chloro-3-nitropyridine.
Step 1: Synthesis of 2-(4-(4-chlorobenzyl)piperazin-1-yl)-5-chloro-3-nitropyridine
-
To a solution of 2-Amino-5-chloro-3-nitropyridine (1.0 eq) in isopropanol, add 4-(4-chlorobenzyl)piperazine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.
Step 2: Synthesis of 5-chloro-N2-(4-(4-chlorobenzyl)piperazin-1-yl)-pyridine-2,3-diamine
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add sodium dithionite (Na2S2O4) (4.0 eq) in portions at room temperature.
-
Heat the mixture to 80 °C and stir for 2-4 hours.
-
Cool the reaction mixture, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diamine, which is used in the next step without further purification.
Step 3: Synthesis of the Final Kinase Inhibitor
-
To a solution of the crude diamine from Step 2 in ethanol, add 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.2 eq).
-
Add a 1 M aqueous solution of Na2S2O4 (2.0 eq) and heat the mixture to 80 °C for 12-16 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the final imidazo[4,5-b]pyridine-based kinase inhibitor.
Alternative Method: Validated Synthesis via 2-Amino-4,5-dichloro-3-nitropyridine
This method, adapted from published literature, provides a robust route to a potent dual FLT3/Aurora kinase inhibitor[4].
Caption: Validated synthesis of a dual FLT3/Aurora kinase inhibitor.
Step 1: Synthesis of 4-(4-(4-chlorobenzyl)piperazin-1-yl)-5-chloro-3-nitropyridin-2-amine (Intermediate 26e) [4]
-
A mixture of 2-Amino-4,5-dichloro-3-nitropyridine (1.0 eq), 1-(4-chlorobenzyl)piperazine (1.05 eq), and triethylamine (1.5 eq) in isopropanol is heated at reflux for 16 hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with isopropanol, and dried to afford the product.
Step 2: Synthesis of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 27e) [4]
-
A mixture of Intermediate 26e (1.0 eq) and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.2 eq) in ethanol is treated with a 1 M aqueous solution of sodium dithionite (4.0 eq).
-
The reaction is heated at 80 °C for 16 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to yield the final product.
Performance Comparison
The following tables summarize the key performance indicators for the two synthetic routes. The data for the alternative method is derived from the literature[4], while the data for the primary method is projected based on similar reported reactions.
Table 1: Comparison of Synthetic Routes
| Parameter | Primary Method (Proposed) | Alternative Method (Validated)[4] |
| Starting Material | 2-Amino-5-chloro-3-nitropyridine | 2-Amino-4,5-dichloro-3-nitropyridine |
| Key Steps | 3 | 2 |
| Overall Yield | Estimated 40-50% | Reported ~60% |
| Purification | 2 chromatographic steps | 1 filtration, 1 chromatographic step |
| Scalability | Potentially scalable | Demonstrated scalability |
Table 2: Biological Activity of the Synthesized Kinase Inhibitor (Compound 27e) [4]
| Target Kinase | Binding Affinity (Kd, nM) | Enzymatic Inhibition (IC50, nM) | Cellular Activity (MV4-11 GI50, nM) |
| Aurora A | 7.5 | 13 | 20 |
| Aurora B | 48 | 25 | - |
| FLT3 | 6.2 | 4 | 2 |
| FLT3-ITD | 38 | - | - |
| FLT3 (D835Y) | 14 | - | - |
Conclusion
This guide provides a comparative overview of two synthetic strategies for producing imidazo[4,5-b]pyridine-based kinase inhibitors. The validated synthesis from 2-Amino-4,5-dichloro-3-nitropyridine offers a robust and efficient route to a potent dual FLT3/Aurora kinase inhibitor with well-documented high yields and biological activity[4].
The proposed synthesis starting from 2-Amino-5-chloro-3-nitropyridine presents a viable alternative. While requiring an additional step, this route offers flexibility in introducing diverse functionalities at the 2-position of the pyridine ring, potentially leading to novel inhibitors with altered selectivity profiles. Further experimental validation is required to confirm the yields and optimize the reaction conditions for this proposed pathway.
Researchers and drug development professionals can leverage the detailed protocols and comparative data presented herein to make informed decisions in the design and synthesis of next-generation kinase inhibitors.
References
- 1. Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FLT3 internal tandem duplication mutation is a secondary target of the aurora B kinase inhibitor AZD1152-HQPA in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Amino-5-chloro-3-nitropyridine
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates like 2-Amino-5-chloro-3-nitropyridine is of paramount importance. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. The presence of impurities can significantly affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical methods for assessing the purity of 2-Amino-5-chloro-3-nitropyridine, complete with supporting experimental data and detailed protocols.
The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of 2-Amino-5-chloro-3-nitropyridine, the nature of potential impurities, and the specific requirements of the analysis, such as speed, sensitivity, and the distinction between routine quality control and characterization.[1] The primary methods evaluated in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity determination of 2-Amino-5-chloro-3-nitropyridine. The data presented are representative values based on typical performance for similar pharmaceutical intermediates.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Quantitative determination based on the direct relationship between the integrated signal of a nucleus and the number of nuclei. |
| Typical Purity Range | 98.0% - 99.9% | 98.0% - 99.5% | ≥ 99.0% |
| Accuracy | High (typically 98-102% recovery) | High (typically 97-103% recovery) | Very High (primary method, often no reference standard of the analyte needed) |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.06% | ~0.3% |
| Throughput | Moderate (20-40 min per sample) | Moderate to High (15-30 min per sample) | Low (requires careful sample preparation and longer acquisition times) |
| Sample Requirements | Requires dissolution in a suitable solvent. | Sample must be volatile or amenable to derivatization. | Requires a suitable deuterated solvent and an internal standard. |
| Common Impurities Detected | Non-volatile and thermally labile impurities, starting materials, by-products. | Volatile impurities, residual solvents. | A wide range of impurities containing the observed nucleus. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point for method development and validation for the purity analysis of 2-Amino-5-chloro-3-nitropyridine.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine purity testing and quantification of known and unknown non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Elution: 0-5 min: 15% B; 5-20 min: 15-85% B; 20-25 min: 85% B; 25.1-30 min: 15% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-5-chloro-3-nitropyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[2]
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the 2-Amino-5-chloro-3-nitropyridine batch to be tested.[2]
Gas Chromatography (GC-FID)
GC is an excellent method for detecting volatile impurities and residual solvents. Given the melting point of 2-Amino-5-chloro-3-nitropyridine (193-197 °C), it is sufficiently volatile for GC analysis.[3]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (split injection, 50:1)
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-5-chloro-3-nitropyridine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the 2-Amino-5-chloro-3-nitropyridine batch to be tested.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides structural information about impurities and can be used as an absolute quantification method.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid or another suitable certified reference material with a known purity and non-overlapping signals.
Sample Preparation:
-
Accurately weigh about 20 mg of 2-Amino-5-chloro-3-nitropyridine and about 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of DMSO-d6.
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the ratio of the integrals, the number of protons for each signal, and the weights of the analyte and the internal standard.
Visualizing the Analytical Workflow
The selection and validation of an analytical method for purity determination follows a logical progression to ensure the method is suitable for its intended purpose.
Caption: Workflow for Analytical Method Selection and Validation.
Conclusion
The choice of an analytical method for determining the purity of 2-Amino-5-chloro-3-nitropyridine depends on the specific analytical needs.
-
HPLC is a versatile and robust technique, making it the method of choice for routine quality control in many pharmaceutical settings. It excels at separating a wide range of potential non-volatile impurities.
-
GC is particularly useful for identifying and quantifying volatile impurities and residual solvents, which may be present from the synthesis process.[4]
-
qNMR serves as a powerful primary method for the absolute quantification of purity and for the structural elucidation of unknown impurities. It is invaluable for the certification of reference standards.
For comprehensive purity profiling, a combination of these methods is often employed. For instance, HPLC can be used for the primary purity assessment, while GC can be used to analyze for residual solvents, and qNMR can be used to certify the reference standard. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products. The integration of these advanced analytical techniques into routine pharmaceutical analysis has significantly improved the accuracy and precision of impurity detection, ensuring compliance with stringent regulatory standards.[5]
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Halogenated Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For drug discovery and development, the synthesis of functionalized nitropyridines is of particular interest, as these moieties are prevalent in a wide range of biologically active compounds. The choice of palladium catalyst is a critical parameter that significantly influences the yield, selectivity, and substrate scope of the Suzuki coupling of halogenated nitropyridines. This guide provides an objective comparison of various palladium catalysts for this challenging transformation, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The reactivity of halogenated nitropyridines in Suzuki coupling is influenced by the nature of the halogen (I > Br > Cl) and the electronic-withdrawing effect of the nitro group. The selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields and overcoming potential side reactions. Below is a summary of the performance of several common palladium catalysts in the Suzuki coupling of various halogenated pyridines and related nitro-aromatics.
| Catalyst System | Halogenated Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | 2,3,5-Trichloropyridine | Phenylboronic acid | K₂CO₃ | H₂O/Toluene | 100 | 1.5 | 95 | [1] |
| Pd(OAc)₂/SPhos | 1-Chloro-2-nitrobenzene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | [2] |
| [Pd(IPr)(cin)Cl] | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | K₂CO₃ | MeOH/THF | 25 | 0.25 | ~95 | [3] |
| Pd₂(dba)₃/XPhos | 3-Chloroindazole | 5-Indole boronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 69 | N/A |
| PdCl₂(dppf) | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dioxane | 80 | 2 | High | [2] |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | N/A |
| Pd(OAc)₂/PPh₃ | 3-Bromopyridine | Potassium phenyltrifluoroborate | K₂CO₃ | iPrOH/H₂O | 80 | 2 | 92 | [4] |
Note: The data presented is compiled from different sources with varying substrates and reaction conditions. This information should be used as a qualitative guide for catalyst selection.
Key Insights from Experimental Data:
-
For Chlorinated Nitropyridines: The activation of the C-Cl bond is the most challenging. Modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and N-heterocyclic carbene (NHC) ligands like IPr are often highly effective.[3] Ligand-free systems with Pd(OAc)₂ have also shown remarkable efficacy for some polychlorinated pyridines in aqueous media.[1]
-
For Brominated Nitropyridines: These substrates are generally more reactive than their chlorinated counterparts. Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can provide good to excellent yields.[2] The use of Pd(OAc)₂ with triphenylphosphine in aqueous isopropanol also offers an efficient and cost-effective option.[4]
-
Ligand Importance: The choice of ligand is critical. For challenging substrates, Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and NHC ligands often outperform traditional phosphines like PPh₃ by promoting the oxidative addition step and stabilizing the catalytic species.
Experimental Protocols
Below are detailed methodologies for key Suzuki coupling reactions representative of those for halogenated nitropyridines.
Protocol 1: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine
This protocol is adapted from a method for the coupling of polychloropyridines.[1]
Materials:
-
2,3,5-Trichloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (3 mL)
-
Water (3 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5-trichloropyridine, phenylboronic acid, potassium carbonate, and palladium(II) acetate.
-
Add toluene and water to the flask.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 1.5 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Bromo-Heterocycle using PdCl₂(dppf)
This is a general protocol often effective for bromo-pyridines and other bromo-heterocycles.[2]
Materials:
-
Halogenated nitropyridine (e.g., 2-bromo-5-nitropyridine, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine the halogenated nitropyridine, arylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
The mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Safe Disposal of 2-Amino-5-chloro-3-nitropyridine: A Procedural Guide
For Immediate Reference: Treat 2-Amino-5-chloro-3-nitropyridine as a hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal procedures should be conducted in strict accordance with local, state, and federal regulations. This guide provides a comprehensive framework for the safe handling and disposal of 2-Amino-5-chloro-3-nitropyridine in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: All handling of solid 2-Amino-5-chloro-3-nitropyridine that may generate dust, or solutions of the compound, should be conducted in a certified chemical fume hood to avoid inhalation.[1]
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-Amino-5-chloro-3-nitropyridine.
| Property | Value | Reference |
| Melting Point | 193 - 197 °C | [2] |
| Boiling Point | 305.8 ± 37.0 °C (Predicted) | [2] |
| Appearance | Solid | [2] |
Note: Comprehensive toxicity data is not available for this specific compound.[2] Always handle with caution.
III. Step-by-Step Disposal Procedure
This procedure outlines the steps for the safe disposal of pure 2-Amino-5-chloro-3-nitropyridine and contaminated materials.
1. Waste Identification and Segregation:
-
Pure Chemical Waste: Unused or expired 2-Amino-5-chloro-3-nitropyridine should be disposed of in its original container if possible. The container must be in good condition with a secure cap.
-
Contaminated Labware: Items such as gloves, bench paper, and pipette tips that are contaminated with 2-Amino-5-chloro-3-nitropyridine should be considered hazardous waste. These items must be collected in a designated, clearly labeled hazardous waste bag.[3]
-
Contaminated Solutions: Solutions containing 2-Amino-5-chloro-3-nitropyridine must be collected in a compatible, leak-proof container with a screw-on cap.[3] Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers of 2-Amino-5-chloro-3-nitropyridine should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, the container may be disposed of in the regular trash, depending on institutional policies.[4]
2. Waste Containerization and Labeling:
-
Container Selection: Use only containers that are compatible with 2-Amino-5-chloro-3-nitropyridine. Containers should be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[3][5]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-5-chloro-3-nitropyridine"), and the approximate quantity of waste.
3. Storage of Hazardous Waste:
-
Designated Storage Area: Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[5]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak.[3] The secondary container must be chemically compatible with the waste and have the capacity to hold 110% of the volume of the largest container.[3]
-
Segregation: Store containers of 2-Amino-5-chloro-3-nitropyridine waste away from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport hazardous waste off-site yourself.
-
Time and Quantity Limits: Be aware of the time and quantity limits for storing hazardous waste in your SAA. Typically, waste must be collected within a specific timeframe (e.g., 90 days) from the start of accumulation.[3]
IV. Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.
1. Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
2. Don Appropriate PPE:
-
Before addressing the spill, equip yourself with the full range of PPE as outlined in Section I.
3. Contain and Clean the Spill:
-
For Solid Spills: Carefully sweep or scoop up the material to avoid generating dust.
-
For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
4. Collect and Dispose of Waste:
-
Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-5-chloro-3-nitropyridine waste.
Caption: Disposal workflow for 2-Amino-5-chloro-3-nitropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-chloro-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Protocols for Handling 2-Amino-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Amino-5-chloro-3-nitropyridine. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Immediate Safety and Hazard Information
2-Amino-5-chloro-3-nitropyridine is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data for this exact compound is limited, it should be handled as a hazardous substance based on the known properties of related nitro- and chloro-substituted pyridines.
Primary Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
Dust may form explosive mixtures with air.
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[4]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling 2-Amino-5-chloro-3-nitropyridine.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear chemical-resistant gloves such as nitrile or neoprene. Avoid latex gloves. Double gloving is recommended for handling the solid and its solutions. | Provides a barrier against skin contact, which can cause irritation and potential systemic toxicity. Nitrile and neoprene offer good resistance to a range of chemicals, including pyridine derivatives.[1] |
| Eye and Face Protection | Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a risk of splashing. | Protects against accidental splashes of the solid or its solutions, which can cause serious eye irritation.[5] |
| Skin and Body Protection | Wear a chemical-resistant and flame-retardant lab coat. Ensure legs and feet are covered with long pants and closed-toe shoes. | Prevents skin contact and protects from potential splashes. Flame-retardant properties are important due to the flammability of related compounds. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. | Minimizes the inhalation of airborne dust particles and potential vapors, which can cause respiratory tract irritation.[1][3] |
Quantitative Glove Performance Data (for related compounds)
| Glove Material | Breakthrough Time (hours) | Rating |
| Butyl Rubber | > 8 | Excellent |
| Neoprene | > 4 | Good |
| Nitrile | > 4 | Good |
| Natural Rubber | < 1 | Not Recommended |
Note: Data is based on general chemical resistance charts for pyridine and related compounds. Always consult the specific glove manufacturer's data for the chemical you are using.
Experimental Protocol: Preparation of a 0.1 M Solution
This protocol provides a step-by-step guide for the safe weighing and dissolution of 2-Amino-5-chloro-3-nitropyridine.
Materials:
-
2-Amino-5-chloro-3-nitropyridine (solid)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Volumetric flask with stopper
-
Beaker or conical flask
-
Glass funnel
-
Magnetic stirrer and stir bar
-
Spatula
-
Wash bottle with solvent
Procedure:
-
Preparation and Pre-Weighing:
-
Ensure all necessary PPE is worn correctly.
-
Designate a specific area within the chemical fume hood for this procedure.
-
Place a "Hazardous Material in Use" sign.
-
Tare an empty, clean, and dry beaker or conical flask on an analytical balance located inside the fume hood or as close as possible to it.
-
-
Weighing the Solid:
-
Inside the chemical fume hood, carefully transfer the required amount of 2-Amino-5-chloro-3-nitropyridine from its storage container to the tared beaker using a clean spatula.
-
Handle the solid gently to minimize dust generation.
-
Securely cap the storage container immediately after dispensing.
-
Record the exact weight of the solid.
-
-
Dissolution:
-
While still in the fume hood, add a magnetic stir bar to the beaker containing the solid.
-
Add a small amount of the solvent (approximately 20-30% of the final volume) to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating may be applied if necessary, but ensure it is compatible with the solvent's properties.
-
-
Transfer to Volumetric Flask:
-
Place a glass funnel into the neck of the volumetric flask.
-
Carefully pour the solution from the beaker through the funnel into the volumetric flask.
-
Rinse the beaker multiple times with small portions of the solvent, transferring the rinsings into the volumetric flask through the funnel to ensure all of the compound is transferred.
-
Remove the funnel and add solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
-
Final Mixing and Storage:
-
Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Operational and Disposal Plan
Handling and Storage:
-
Always handle 2-Amino-5-chloro-3-nitropyridine in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid the formation and inhalation of dust.
-
Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static electricity.
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Do not create dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal:
-
Segregation: Collect all waste containing 2-Amino-5-chloro-3-nitropyridine (solid residue, contaminated PPE, and solutions) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "2-Amino-5-chloro-3-nitropyridine," and a list of all constituents with their approximate percentages.
-
Disposal Method: The primary recommended disposal method is incineration at a licensed hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
-
Professional Disposal: Engage a certified hazardous waste disposal company for the transportation and final disposal of the chemical waste.
Workflow and Logical Relationships
The following diagram illustrates the safe handling workflow for 2-Amino-5-chloro-3-nitropyridine.
Caption: Workflow for handling 2-Amino-5-chloro-3-nitropyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Operating Procedures - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
